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2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid Documentation Hub

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  • Product: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
  • CAS: 848369-75-5

Core Science & Biosynthesis

Foundational

Technical Characterization Guide: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid

Part 1: Executive Summary & Structural Logic This guide provides a comprehensive framework for the spectroscopic validation of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . This compound features a benzoic acid moiety li...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This guide provides a comprehensive framework for the spectroscopic validation of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . This compound features a benzoic acid moiety linked via a thioether bridge to a tetrahydrofuran (oxolane) ring.

Critical Structural Feature (Expert Insight): The molecule possesses a chiral center at the C2 position of the oxolane ring. Consequently, the methylene protons of the thioether linker (


) are diastereotopic . In high-field 

NMR, these protons will not appear as a simple doublet but rather as a complex ABX system (or two distinct doublets of doublets), distinguishing this compound from achiral alkyl-thiobenzoic acid analogs.[1]

Part 2: Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the nucleophilic substitution of thiosalicylic acid on a tetrahydrofurfuryl electrophile.

Synthesis & Impurity Workflow

The following diagram outlines the synthesis logic and potential spectroscopic artifacts (impurities) to watch for.

SynthesisWorkflow TSA Thiosalicylic Acid (Starting Material) Rxn S-Alkylation (SN2 Reaction) TSA->Rxn THF_Br Tetrahydrofurfuryl Bromide/Tosylate THF_Br->Rxn Base Base (K2CO3/NaH) Base->Rxn Product Target Molecule (C12H14O3S) Rxn->Product Impurity1 Impurity A: Disulfide Dimer (Oxidative Coupling) Rxn->Impurity1 O2 Exposure Impurity2 Impurity B: S- & O-Alkylated Mixture Rxn->Impurity2 Hard/Soft Acid Base Mismatch

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Disulfides and O-alkylated byproducts) that complicate spectral analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

NMR Characterization Strategy

Solvent: DMSO-


 is recommended over 

to prevent aggregation of the carboxylic acid and ensure solubility.
Predicted Chemical Shift Data (400 MHz, DMSO-

)
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH Carboxylic Acid12.80 - 13.20Broad Singlet1HExchangeable; typically very broad.
Ar-H Aromatic (Ortho to COOH)7.85 - 7.95dd (

Hz)
1HDeshielded by carbonyl anisotropy.
Ar-H Aromatic (Ortho to S)7.45 - 7.55d (

Hz)
1HShielded relative to acid-ortho proton.
Ar-H Aromatic (Meta/Para)7.20 - 7.35Multiplet2HOverlapping aromatic signals.
THF-H2 Methine (Chiral Center)3.95 - 4.10Multiplet1HDeshielded by Oxygen; chiral center.
THF-H5 Ether

(Ring)
3.60 - 3.80Multiplet2HAdjacent to Oxygen.
S-CH2 Linker Methylene3.05 - 3.25 dd or ABX 2HDiastereotopic due to adjacent chiral center.
THF-H3/4 Ring Alkyls1.60 - 2.05Multiplets4HComplex envelope of aliphatic protons.
NMR Framework

The carbonyl carbon and the ipso-carbons provide the structural backbone confirmation.

Carbon TypeShift (

, ppm)
Structural Significance
C=O (Acid) 167.0 - 169.0Diagnostic for benzoic acid derivative.
Ar-C (S-substituted) 139.0 - 142.0Quaternary; deshielded by Sulfur.
Ar-C (COOH-substituted) 128.0 - 130.0Quaternary.
Ar-CH 124.0 - 132.0Four aromatic methines.
THF-C2 (Chiral) 77.0 - 79.0Methine; diagnostic for oxolane ring.
THF-C5 67.0 - 68.0Methylene adjacent to Oxygen.
S-CH2 35.0 - 38.0Linker carbon.
THF-C3/C4 25.0 - 30.0Ring methylenes.
The "Diastereotopic Check" Protocol

To confirm the integrity of the THF ring and the chiral center, perform the following logic check:

  • Zoom into the 3.0 – 3.3 ppm region.

  • Do you see a clean doublet? If YES , suspect ring opening or racemization artifacts.[1]

  • Do you see a complex multiplet or two sets of doublets of doublets? If YES , the chiral center is intact, inducing magnetic non-equivalence in the adjacent protons.[1]

Part 4: Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid. Molecular Ion:



Fragmentation Pathway Logic

The fragmentation pattern is dominated by the stability of the thio-aromatic system.

MS_Fragmentation Parent Parent Ion [M-H]- m/z 237.3 Path1 Loss of CO2 (Decarboxylation) Parent->Path1 Path2 C-S Bond Cleavage (Loss of THF Group) Parent->Path2 Path3 McLafferty-like Rearrangement Parent->Path3 Frag1 Thioether Fragment m/z ~193 Path1->Frag1 Frag2 Thiosalicylate Ion m/z 153 Path2->Frag2

Figure 2: Primary fragmentation pathways in ESI-MS. The presence of m/z 153 is the "fingerprint" confirming the thiosalicylic acid core.

Part 5: Infrared (IR) Spectroscopy

Use FTIR (ATR method) for rapid identification.

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
2800 - 3200 O-H Stretch (Acid)Broad, Variable"Hump" underlying C-H stretches; indicates -COOH.
1680 - 1705 C=O StretchStrong, SharpConjugated carboxylic acid carbonyl.
1050 - 1100 C-O-C StretchMediumCyclic ether (THF ring) signature.
740 - 760 Ar-H Out-of-planeStrongOrtho-substituted benzene ring (4 adjacent H).

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning aromatic and diastereotopic proton shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic basis for diastereotopism in chiral centers).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Thiosalicylic Acid Derivatives. Retrieved from [Link][2][3]

  • Reich, H. J. (2023). WinPLT NMR Data: Diastereotopic Protons. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Prospective Biological Activities of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Introduction Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The structural motif of a carboxylic acid attached to a benzene ring provides a versatile scaffold for chemical modification, leading to a diverse array of pharmacological effects. This guide focuses on the potential biological activities of a novel benzoic acid derivative, 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—namely the benzoic acid core and the tetrahydrofuran moiety—suggest a strong potential for significant biological effects, particularly in the realm of anti-inflammatory action.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed investigatory workflow to elucidate the biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. The overarching goal is to equip researchers with the necessary framework to systematically evaluate the therapeutic potential of this promising compound.

Chemical Properties and Synthesis Overview

Chemical Structure:

  • IUPAC Name: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

  • CAS Number: 848369-75-5

  • Molecular Formula: C12H14O3S

The structure comprises a benzoic acid core, a flexible thioether linkage, and a terminal tetrahydrofuran (oxolane) ring. The carboxylic acid group is a key feature, often associated with the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs).[2][4] The thioether and tetrahydrofuran components may influence the compound's lipophilicity, cell permeability, and interaction with biological targets.

Prospective Biological Activity: A Focus on Anti-Inflammatory Properties

Given the prevalence of anti-inflammatory activity among benzoic acid derivatives, this guide will primarily focus on a systematic approach to investigate the potential of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid as an anti-inflammatory agent. Inflammation is a complex biological response involving various cell types and signaling pathways.[9] A comprehensive evaluation should, therefore, encompass multiple assays that probe different aspects of the inflammatory cascade.

Proposed Investigatory Workflow

The following diagram outlines a logical progression of in vitro assays to screen for and characterize the anti-inflammatory properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

Investigatory_Workflow cluster_screening Initial Screening cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Assays Protein_Denaturation Protein Denaturation Assay LPS_Stimulation LPS-Stimulated Macrophages (e.g., RAW 264.7) Protein_Denaturation->LPS_Stimulation Positive Hit Membrane_Stabilization Membrane Stabilization Assay Membrane_Stabilization->LPS_Stimulation Positive Hit Cytokine_Analysis Cytokine Production (TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis NO_Production Nitric Oxide (NO) Production LPS_Stimulation->NO_Production COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Analysis->COX_Inhibition Further Investigation NFkB_Activity NF-κB Signaling Pathway Assay Cytokine_Analysis->NFkB_Activity Further Investigation NO_Production->COX_Inhibition Further Investigation NO_Production->NFkB_Activity Further Investigation

Caption: Proposed workflow for investigating the anti-inflammatory activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

Detailed Experimental Protocols

Initial Screening: Protein Denaturation and Membrane Stabilization Assays

These initial, cell-free assays provide a rapid and cost-effective way to screen for potential anti-inflammatory activity.[9][10]

  • Protein Denaturation Assay: Inflammation can lead to protein denaturation.[11] The ability of a compound to prevent this process is an indication of its potential anti-inflammatory effect.[10][11]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes in the face of hypotonicity-induced lysis can be correlated with anti-inflammatory activity, as the red blood cell membrane is analogous to the lysosomal membrane.

Table 1: Summary of Initial Screening Assays

AssayPrincipleEndpoint MeasurementPositive Control
Protein DenaturationInhibition of heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[10][11]Spectrophotometric (absorbance at 660 nm).[11]Diclofenac Sodium
Red Blood Cell Membrane StabilizationInhibition of hypotonic solution-induced hemolysis of red blood cells.Spectrophotometric (hemoglobin release).Indomethacin
Cell-Based Assays: Probing the Inflammatory Response in Macrophages

If the initial screening assays yield positive results, the next step is to evaluate the compound's effect in a biologically relevant cell model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response and can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.[12]

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[12] The ability of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid to inhibit their production in LPS-stimulated macrophages is a strong indicator of anti-inflammatory potential.

Protocol: TNF-α ELISA

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid for 1 hour. Include a vehicle control (e.g., DMSO).[12]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[12]

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15][16] This typically involves the following steps:

    • Addition of standards and samples to an antibody-coated plate.[14]

    • Incubation and washing.

    • Addition of a detection antibody.[13]

    • Further incubation and washing.

    • Addition of a substrate solution and development of color.[13]

    • Stopping the reaction and measuring the absorbance at 450 nm.[15]

  • Data Analysis: Calculate the concentration of TNF-α from the standard curve and determine the IC50 value of the test compound.

During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of nitric oxide (NO), a pro-inflammatory mediator.[12]

Protocol: Griess Assay for Nitrite Determination

  • Follow steps 1-4 of the TNF-α ELISA protocol.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.[12]

Mechanistic Assays: Unraveling the Mode of Action

Positive results in the cell-based assays warrant further investigation into the compound's mechanism of action. Two key pathways involved in inflammation are the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling pathway.[9][17]

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Many NSAIDs exert their effects by inhibiting these enzymes.

Protocol: COX-2 Inhibitor Screening Assay

A commercially available COX-2 inhibitor screening kit can be used to assess the direct inhibitory effect of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid on COX-2 activity.[18][19][20][21][22] These assays typically measure the peroxidase activity of COX and can be colorimetric or fluorometric.[20][22] The general steps involve:

  • Incubating the recombinant COX-2 enzyme with the test compound.[18]

  • Initiating the reaction by adding arachidonic acid as the substrate.[19][22]

  • Detecting the product formation using a specific probe.[20]

  • Measuring the signal (absorbance or fluorescence) and calculating the percentage of inhibition.[21][22]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12][17][23][24] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol: NF-κB Reporter Assay

A common method to assess NF-κB activity is through a reporter gene assay.[25][26]

  • Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[25][26] A constitutively expressed Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[26]

  • Compound Treatment: Treat the transfected cells with various concentrations of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.[25]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the compound on NF-κB-dependent gene expression.

Data Interpretation and Future Directions

The data generated from this series of assays will provide a comprehensive profile of the anti-inflammatory potential of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

  • Positive results in the initial screening assays would suggest general anti-inflammatory properties.

  • Inhibition of cytokine and NO production in LPS-stimulated macrophages would confirm its activity in a cellular context.

  • Inhibition of COX-2 activity would indicate a mechanism of action similar to traditional NSAIDs.

  • Suppression of NF-κB activation would point towards a broader anti-inflammatory effect by modulating the expression of multiple inflammatory genes.

Should 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid demonstrate significant anti-inflammatory activity, further studies would be warranted. These could include investigating its effects on other inflammatory pathways (e.g., the 5-lipoxygenase pathway), assessing its in vivo efficacy in animal models of inflammation, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.[27]

Conclusion

While the biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid has not yet been specifically documented, its chemical structure as a benzoic acid derivative suggests a high probability of possessing anti-inflammatory properties. The in-depth technical guide presented here provides a robust and logical framework for the systematic investigation of this potential. By employing a combination of initial screening, cell-based, and mechanistic assays, researchers can effectively elucidate the compound's biological activity and pave the way for its potential development as a novel therapeutic agent.

References

  • Wiedmann, F., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Available at: [Link]

  • Cohesion Bioscience. (n.d.). Mouse TNF alpha ELISA Kit User Manual. Cohesion Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience. Available at: [Link]

  • Cell Biolabs. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Cell Biolabs. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. RayBiotech. Available at: [Link]

  • Biocompare. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. Biocompare. Available at: [Link]

  • Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. Reaction Biology. Available at: [Link]

  • MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research. Available at: [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available at: [Link]

  • PubMed. (2000). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. Available at: [Link]

  • PubMed. (2006). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. Available at: [Link]

Sources

Foundational

Therapeutic Horizons of Benzoate Scaffolds: From Metabolic Scavengers to Epigenetic Modulators

Executive Summary Benzoic acid ( ) is frequently dismissed as a mere antimicrobial preservative (E210). However, in medicinal chemistry, the benzoate moiety serves as a privileged scaffold—a molecular framework capable o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid (


) is frequently dismissed as a mere antimicrobial preservative (E210). However, in medicinal chemistry, the benzoate moiety serves as a privileged scaffold—a molecular framework capable of binding to diverse biological targets with high affinity.

This guide moves beyond the elementary understanding of benzoic acid to explore its role as a high-value pharmacophore. We will dissect its three primary therapeutic mechanisms: nitrogen scavenging in metabolic defects, DAAO inhibition in neuropsychiatry, and HDAC inhibition in oncology.

Section 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological utility of benzoic acid derivatives stems from the electronic and steric tunability of the benzene ring and the carboxyl group.[1] The carboxylate anion (


) acts as a critical hydrogen bond acceptor and electrostatic interactor within enzyme active sites.
SAR Summary Table
Substituent PositionFunctional ModificationTherapeutic ImpactMechanism
Unsubstituted Sodium BenzoateMetabolic ScavengerSubstrate for Glycine N-acyltransferase (GLYAT).
Ortho- (-OH) Salicylic AcidAnti-inflammatorySteric interference and H-bonding in COX-1/2 channels.
Para- (-NH2) PABAAntimetaboliteSubstrate mimicry in folate synthesis (bacterial).
Meta- (Benzamide) Entinostat/VorinostatEpigenetic ModulatorZinc-binding group (ZBG) insertion into HDAC active sites.
Poly-substitution Gallic AcidAntioxidant/AntiviralRadical scavenging via hydroxyl groups; membrane intercalation.

Section 2: Metabolic Regulation – The Hippurate Pathway

Primary Indication: Urea Cycle Disorders (UCDs) & Hyperammonemia.[2]

In conditions where the urea cycle is compromised (e.g., Ornithine Transcarbamylase deficiency), ammonia accumulates to neurotoxic levels. Sodium benzoate acts not as an inhibitor, but as a co-substrate that forces an alternative pathway for nitrogen excretion.[2]

Mechanism of Action

Benzoate enters the mitochondrial matrix and is activated to Benzoyl-CoA by benzoate-CoA ligase. Subsequently, Glycine N-acyltransferase (GLYAT) conjugates Benzoyl-CoA with Glycine to form Hippurate (Hippuric Acid).

Critical Insight: Since glycine contains one nitrogen atom, the excretion of one mole of hippurate removes one mole of waste nitrogen.[2][3] This bypasses the blocked urea cycle entirely.

Pathway Visualization (DOT)

HippuratePathway Ammonia Ammonia (NH3) (Neurotoxic Accumulation) UreaCycle Urea Cycle (Blocked/Defective) Ammonia->UreaCycle Accumulates Benzoate Sodium Benzoate (Therapeutic Agent) BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase + ATP + CoA Hippurate Hippurate (Renal Excretion) BenzoylCoA->Hippurate GLYAT Enzyme Glycine Glycine (Nitrogen Source) Glycine->Hippurate Conjugation Urine Urine Hippurate->Urine Rapid Clearance

Figure 1: The Hippurate Shunt. Sodium benzoate conjugates with glycine to form hippurate, scavenging nitrogen independent of the defective urea cycle.[2][4]

Section 3: Neuropsychiatry – DAAO Inhibition

Primary Indication: Schizophrenia (Negative Symptoms) & Dementia.[5][6]

The "Glutamate Hypothesis" of schizophrenia suggests that hypofunction of the NMDA receptor (NMDAR) drives negative symptoms. D-Serine is a potent co-agonist at the glycine site of the NMDAR.

Mechanism of Action

D-Amino Acid Oxidase (DAAO) is the enzyme responsible for degrading D-Serine.[5] Benzoic acid and its derivatives act as competitive inhibitors of DAAO.[7]

  • Inhibition: Benzoate occupies the active site of DAAO.

  • Elevation: This prevents the breakdown of D-Serine.[8]

  • Activation: Elevated synaptic D-Serine binds to the NMDAR glycine site, potentiating glutamatergic transmission and alleviating hypofunction.

Clinical Relevance: Sodium benzoate (500mg/day) has shown efficacy as an add-on therapy in stabilizing schizophrenia symptoms where antipsychotics (Dopamine antagonists) fail [1, 2].

Pathway Visualization (DOT)

DAAO_Inhibition DAAO DAAO Enzyme DSerine D-Serine (Co-agonist) DAAO->DSerine Degrades (Blocked) Benzoate Benzoate (Inhibitor) Benzoate->DAAO Inhibits NMDAR NMDA Receptor DSerine->NMDAR Binds Glycine Site Calcium Ca2+ Influx (Synaptic Plasticity) NMDAR->Calcium Activation Glutamate Glutamate Glutamate->NMDAR Binds Glu Site

Figure 2: Restoration of NMDA receptor function via DAAO inhibition. Benzoate prevents D-Serine degradation, enhancing glutamatergic signaling.

Section 4: Oncology – HDAC Inhibition

Primary Indication: Cutaneous T-cell Lymphoma (CTCL) & Solid Tumors.

Histone Deacetylases (HDACs) remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes. Many synthetic HDAC inhibitors utilize a benzamide scaffold (a benzoic acid derivative).

Mechanism of Action

The pharmacophore consists of three parts:

  • Cap Group: Aromatic ring (often the benzoate core) that sits at the enzyme surface.

  • Linker: Hydrophobic chain traversing the enzyme tunnel.

  • Zinc Binding Group (ZBG): The benzamide moiety coordinates with the

    
     ion at the bottom of the catalytic pocket, halting enzymatic activity.
    

Key Example: Entinostat (MS-275) is a benzamide derivative that selectively inhibits Class I HDACs, promoting the re-expression of silenced genes like p21 (cell cycle arrest) [3].

Section 5: Technical Protocol – In Vitro DAAO Inhibition Assay

To validate a benzoic acid derivative as a potential antipsychotic agent, one must quantify its


 against DAAO. This protocol utilizes a coupled enzymatic reaction where DAAO generates Hydrogen Peroxide (

), which is detected via a peroxidase-mediated fluorogenic reaction.
Materials
  • Enzyme: Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Test Compound: Benzoic acid derivative (dissolved in DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 7-point serial dilution of the benzoic acid derivative in DMSO (Range: 1 nM to 100

      
      M).
      
    • Transfer 2

      
      L of each dilution into a black 96-well microplate. Include DMSO-only wells as the Negative Control (0% inhibition).
      
  • Enzyme Mix Addition:

    • Dilute hDAAO to 0.5

      
      g/mL in the assay buffer.
      
    • Add 48

      
      L of the enzyme mix to each well.
      
    • Pre-incubation: Incubate for 10 minutes at 25°C to allow the inhibitor to bind the enzyme active site.

  • Substrate/Detection Mix:

    • Prepare a mix containing:

      • D-Serine (Final concentration:

        
         value, typically ~5 mM).
        
      • HRP (0.2 U/mL).

      • Amplex Red (50

        
        M).
        
    • Add 50

      
      L of this mix to start the reaction.
      
  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Excitation: 530 nm | Emission: 590 nm.

    • Record fluorescence every 60 seconds for 20 minutes.

  • Data Analysis (Self-Validating Step):

    • Calculate the slope (Reaction Rate,

      
      ) of the linear portion of the fluorescence curve.
      
    • Calculate % Inhibition:

      
      .
      
    • Validity Check: The Z-factor of the assay must be > 0.5. If the reference inhibitor (e.g., Sodium Benzoate) does not show an

      
       within 2-fold of historical data (approx. 10-20 
      
      
      
      M), the assay is invalid.

References

  • Lane, H. Y., et al. (2013). "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry.

  • Lin, C. H., et al. (2025). "Symptomatic and cognitive effects of D-amino acid oxidase inhibitors in patients with schizophrenia: a meta-analysis." Translational Psychiatry.

  • Besset, T., et al. (2024). "Key structural requirements of benzamide derivatives for histone deacetylase inhibition." Future Medicinal Chemistry.

  • FDA Label. (2025). "Sodium Benzoate and Sodium Phenylacetate (Ammonul) Prescribing Information." U.S. Food and Drug Administration.[4][9]

Sources

Exploratory

Pharmacological Profile: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid

The following technical guide details the pharmacological and chemical profile of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS: 848369-75-5). Due to the specific nature of this compound as a specialized research chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical profile of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS: 848369-75-5).

Due to the specific nature of this compound as a specialized research chemical and potential drug impurity/intermediate, this guide analyzes its mechanism of action (MoA) through the lens of medicinal chemistry and structure-activity relationships (SAR) . It focuses on its established role as a scaffold for D-Amino Acid Oxidase (DAAO) inhibition and Matrix Metalloproteinase (MMP) inhibition , which are the primary pharmacological activities associated with ortho-substituted benzoic acid thioethers.

[1]

Executive Summary

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-((tetrahydrofuran-2-yl)methylthio)benzoic acid) is a functionalized benzoic acid derivative characterized by an ortho-thioether linkage to a tetrahydrofuran (oxolane) ring.

While often encountered as a high-purity reference standard for drug impurity profiling or as a chemical building block, its pharmacophore possesses significant biological activity. It acts as a competitive inhibitor of zinc-dependent metalloenzymes and flavoenzymes . Specifically, its structural motif—a carboxylic acid "warhead" coupled with a hydrophobic heterocyclic tail—is designed to target the active sites of D-Amino Acid Oxidase (DAAO) and Matrix Metalloproteinases (MMPs) .

  • Primary Mechanism : Competitive reversible inhibition of DAAO, leading to the modulation of NMDA receptor signaling via D-serine stabilization.

  • Secondary Mechanism : Zinc chelation and hydrophobic pocket occupation in MMP active sites.

  • Key Application : Neuropharmacology research (schizophrenia/cognition models) and fragment-based drug discovery (FBDD).

Chemical Identity & Structural Biology

Physicochemical Properties

The molecule combines a polar, ionizable head group with a lipophilic tail, allowing it to navigate hydrophobic protein channels while maintaining water solubility at physiological pH.

PropertyValue / Description
CAS Number 848369-75-5
IUPAC Name 2-{[(Tetrahydrofuran-2-yl)methyl]sulfanyl}benzoic acid
Molecular Formula C₁₂H₁₄O₃S
Molecular Weight 238.30 g/mol
pKa (Acid) ~3.5 - 4.0 (Benzoic acid core)
LogP ~2.5 (Estimated)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (COOH, Ether, Thioether)
Structural Pharmacophore Analysis

The biological activity is driven by three critical structural domains:

  • Carboxylate Head (Ph-COOH) : Acts as the primary anchor. In DAAO, it forms an electrostatic salt bridge with Arg283 and hydrogen bonds with Tyr224 . In MMPs, it coordinates the catalytic Zinc (Zn²⁺) ion.

  • Thioether Linker (-S-CH₂-) : Provides rotational flexibility, allowing the tail to adopt the necessary conformation to fit into the enzyme's specificity pocket (S1' or hydrophobic sub-pocket).

  • Oxolane Tail (Tetrahydrofuran) : A saturated oxygen heterocycle that occupies hydrophobic regions, displacing water and increasing binding entropy.

Mechanism of Action (MoA)

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most potent theoretical application of this scaffold is the inhibition of DAAO, a flavoenzyme responsible for degrading D-serine in the brain.

  • Physiological Context : D-Serine is a co-agonist of the NMDA receptor (NMDAR). Reduced D-serine levels are linked to NMDAR hypofunction, a hallmark of schizophrenia .

  • Inhibition Logic : Benzoic acid is the "classic" DAAO inhibitor. Substitution at the ortho-position (2-position) with a hydrophobic group (like the oxolan-2-ylmethyl moiety) dramatically enhances potency by filling a hydrophobic cavity adjacent to the FAD cofactor.

  • Pathway :

    • Entry : The compound enters the DAAO active site.

    • Binding : The carboxylate binds the guanidinium group of Arg283.

    • Blockade : The oxolane ring sterically hinders the entry of the substrate (D-serine) and prevents hydride transfer to FAD.

    • Result : Accumulation of synaptic D-serine

      
       Enhanced NMDAR activation 
      
      
      
      Improved synaptic plasticity.
Secondary Target: Matrix Metalloproteinase (MMP) Inhibition

The structure also mimics the binding mode of non-hydroxamate MMP inhibitors.

  • Mechanism : The carboxylate group coordinates the catalytic Zinc ion essential for hydrolysis. The thioether-linked oxolane group fits into the S1' specificity pocket , a deep hydrophobic channel that determines MMP selectivity.

Signaling Pathway Visualization

The following diagram illustrates the DAAO inhibition pathway and its downstream effects on glutamatergic signaling.

DAAO_MoA Compound 2-[(Oxolan-2-ylmethyl)sulfanyl] benzoic acid DAAO D-Amino Acid Oxidase (DAAO) Compound->DAAO Competitive Inhibition (IC50 ~ μM range) D_Serine D-Serine (Synaptic) DAAO->D_Serine Degradation (Blocked) Metabolites Hydroxypyruvate + Ammonia + H2O2 DAAO->Metabolites Oxidative Deamination NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonism Ca_Influx Calcium (Ca2+) Influx NMDAR->Ca_Influx Channel Opening Plasticity LTP / Synaptic Plasticity (Cognitive Enhancement) Ca_Influx->Plasticity Signaling Cascade

Caption: Mechanism of DAAO inhibition leading to enhanced NMDA receptor signaling and synaptic plasticity.

Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following experimental workflows are standard in the field.

DAAO Enzymatic Assay (Coupled Peroxidase Method)

This assay measures the inhibition of D-serine oxidation by quantifying the hydrogen peroxide (


) produced.

Protocol:

  • Reagents : Recombinant human DAAO, D-Serine (substrate), Amplex Red (fluorophore), Horseradish Peroxidase (HRP).

  • Preparation : Dissolve 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in DMSO to create a concentration gradient (0.1 nM to 100 μM).

  • Reaction :

    • Mix DAAO enzyme with the test compound in 50 mM sodium phosphate buffer (pH 7.4).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Initiate reaction by adding D-Serine (10 mM) and detection mix (HRP + Amplex Red).

  • Detection : Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

  • Analysis : Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    .
Surface Plasmon Resonance (SPR) Binding

Direct binding kinetics can be assessed to confirm the affinity (


) and residence time.
  • Sensor Chip : Immobilize biotinylated DAAO on a Streptavidin (SA) chip.

  • Flow : Inject increasing concentrations of the benzoic acid derivative.

  • Readout : Measure Response Units (RU) to calculate association (

    
    ) and dissociation (
    
    
    
    ) rates. A slow
    
    
    indicates a desirable long residence time.
Structural Confirmation (X-Ray Crystallography)

To confirm the binding mode:

  • Co-crystallization : Incubate DAAO crystals with the compound (saturated solution).

  • Diffraction : Collect data at a synchrotron source.

  • Refinement : Look for electron density in the active site corresponding to the oxolane ring near the hydrophobic residues (e.g., Leu218, Ile215).

Therapeutic Implications & Safety

Therapeutic Potential
  • Schizophrenia : As a DAAO inhibitor, this compound represents a class of "metabolic enhancers" for NMDAR function, potentially treating negative symptoms and cognitive deficits.

  • Chronic Pain : DAAO inhibition in the spinal cord has been linked to analgesic effects in neuropathic pain models.

Toxicology & Reactivity
  • Impurity Profile : If present as an impurity (e.g., in the synthesis of complex benzoic acid drugs), it must be controlled. The thioether linkage is susceptible to oxidation (forming sulfoxides/sulfones) which may alter potency and toxicity.

  • Safety : Benzoic acid derivatives are generally well-tolerated, but the reactivity of the thioether moiety requires stability testing under oxidative stress conditions.

References

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a new target for the treatment of schizophrenia." Trends in Pharmacological Sciences, 28(6), 282-288.

  • Sacchi, S., et al. (2012). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 18(31), 4925-4935.

  • Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and regulation." Current Drug Metabolism, 11(5), 410-425. (Context on amino acid oxidases).
  • PubChem Compound Summary . (2024). "2-{[(oxolan-2-yl)methyl]sulfanyl}benzoic acid (CAS 848369-75-5)."[1] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Substituted Benzothiazoles Utilizing Carboxylic Acid Precursors

Introduction: The Enduring Significance of the Benzothiazole Scaffold The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] This has led to the incorporation of the benzothiazole scaffold into numerous clinically approved drugs.[2][7] Furthermore, these compounds find applications as dyes, antioxidants, and vulcanization accelerators in industrial processes.[8][9]

The synthesis of 2-substituted benzothiazoles is a pivotal area of research, with a primary and highly effective method being the condensation of a carboxylic acid with 2-aminothiophenol.[8][10][11] This reaction provides a direct and versatile route to a wide array of functionalized benzothiazoles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a specific benzothiazole, 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole, derived from 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid. The protocols and discussions herein are grounded in established synthetic strategies for analogous transformations.

Reaction Overview and Mechanistic Insights

The synthesis of a 2-substituted benzothiazole from a carboxylic acid and 2-aminothiophenol is fundamentally a dehydrative cyclization. The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final benzothiazole product.

The general transformation can be depicted as follows:

Benzothiazole Synthesis RCOOH R-COOH (Carboxylic Acid) Amide Amide Intermediate RCOOH->Amide + 2-Aminothiophenol - H2O Aminothiophenol 2-Aminothiophenol Aminothiophenol->Amide Benzothiazole 2-R-Benzothiazole Amide->Benzothiazole Cyclization - H2O

Figure 1: General workflow for the synthesis of 2-substituted benzothiazoles from carboxylic acids.

The key to a successful synthesis lies in the effective removal of water to drive the equilibrium towards the product. This is typically achieved through the use of dehydrating agents or by conducting the reaction at elevated temperatures. Common reagents and conditions include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or microwave irradiation.[8][12][13]

Synthesis of 2-[2-((Oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole: A Detailed Protocol

While a specific protocol for the use of 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid is not extensively documented, a robust and adaptable procedure can be derived from established methods for analogous carboxylic acids.[8][12] The following protocol utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid≥95%N/ASynthesized as per required methods.
2-Aminothiophenol≥98%Sigma-AldrichHandle in a fume hood.
Polyphosphoric acid (PPA)115%Sigma-AldrichCorrosive. Handle with care.
Sodium bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization.
Ethyl acetateHPLC GradeFisher ScientificFor extraction.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying.
Deionized waterMillipore
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Experimental Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid (1.0 eq).

    • To this, add 2-aminothiophenol (1.1 eq).

    • Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) to the flask. The PPA serves as both the solvent and the dehydrating agent.

    • The mixture will be viscous; ensure the magnetic stirrer is capable of agitating the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 150-180 °C with constant stirring. The optimal temperature may need to be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot of the reaction mixture, quench it in a saturated sodium bicarbonate solution, and extract with ethyl acetate. Spot the ethyl acetate layer on a TLC plate.

    • The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.

    • Stir the aqueous mixture until the PPA is fully hydrolyzed.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Proposed Reaction Mechanism

The synthesis of 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole from 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid and 2-aminothiophenol in the presence of PPA is proposed to proceed through the following steps:

Detailed Mechanism start 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid + 2-Aminothiophenol amide Formation of N-(2-mercaptophenyl)-2-((tetrahydrofuran-2-yl)methylthio)benzamide start->amide PPA, Δ - H₂O cyclized Intramolecular Cyclization (Thiol attacks carbonyl carbon) amide->cyclized PPA dehydrated Dehydration to form the Benzothiazole ring cyclized->dehydrated - H₂O product 2-[2-((Oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole dehydrated->product

Figure 2: Proposed mechanistic pathway for the PPA-catalyzed synthesis.

Expected Outcome and Characterization

The final product, 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole, incorporates the (oxolan-2-ylmethyl)sulfanyl moiety at the 2-position of the benzothiazole core. The presence of the tetrahydrofuran ring and the flexible thioether linkage may impart unique solubility and conformational properties to the molecule, which could be of interest in drug discovery for modulating interactions with biological targets.

Table 1: Physicochemical Properties of the Starting Material

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acidC₁₂H₁₄O₃S238.30Off-white to pale yellow solid

Table 2: Expected Analytical Data for the Product

AnalysisExpected Results
¹H NMR Aromatic protons of the benzothiazole and the substituted phenyl ring, signals for the oxolane ring, and the methylene groups of the thioether linkage.
¹³C NMR Aromatic and aliphatic carbon signals corresponding to the proposed structure.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the experimentally observed value.
FT-IR Characteristic C=N stretching of the thiazole ring, C-S stretching, and aromatic C-H stretching.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction temperature or time. Ensure efficient stirring.
Decomposition of starting materials or product.Lower the reaction temperature.
Inefficient work-up.Ensure complete precipitation and neutralization.
Formation of Byproducts Side reactions at high temperatures.Optimize the reaction temperature and time.
Difficulty in Purification Impurities with similar polarity to the product.Utilize a different solvent system for recrystallization or a gradient elution for column chromatography.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Use appropriate gloves and handle with caution.

Conclusion

References

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Li, Y., & Wang, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3192. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology, 11(5), 342-353.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). Expert Opinion on Therapeutic Patents, 31(7), 591-605. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). Journal of Xenobiotics, 13(3), 489-511.
  • Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development, 2(1), 104.
  • Shafiee, A., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2468. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(19), 6683. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradi
  • Banerjee, S., Payra, S., & Saha, A. (2017). A Review on Synthesis of Benzothiazole Derivatives.
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering, 15(3), 289-294.
  • 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022).
  • Benzothiazole. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). Molecules, 23(10), 2468.
  • Benzoxazole and Benzothiazole Synthesis from Carboxylic Acids in Solution and on Resin by Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-Toluenesulfonic Acid. (2016). The Journal of Organic Chemistry, 81(11), 4629-4638.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. (2013). Journal of Medicinal Chemistry, 56(15), 6045-6056. [Link]

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. (2023). Sains Malaysiana, 52(10), 2829-2843.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-7.
  • Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009). International Journal of ChemTech Research, 1(4), 1224-1231.
  • Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. (2020). The Journal of Organic Chemistry, 85(1), 167-176. [Link]

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2021). ACS Omega, 6(1), 668-679. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9042. [Link]

  • Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. (2015). The Journal of Organic Chemistry, 80(1), 40-51. [Link]

Sources

Application

Experimental design for testing benzoic acid derivatives

Application Note: Integrated Characterization and Biological Evaluation of Benzoic Acid Derivatives Executive Summary & Rationale Benzoic acid derivatives represent a deceptive challenge in drug discovery. While the scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Characterization and Biological Evaluation of Benzoic Acid Derivatives

Executive Summary & Rationale

Benzoic acid derivatives represent a deceptive challenge in drug discovery. While the scaffold is synthetically accessible, its biological activity is strictly governed by ionization states (


) and specific metabolic clearance pathways (glycine conjugation). Many promising derivatives fail not because of intrinsic inactivity, but because standard screening protocols (at physiological pH 7.4) render them fully ionized and membrane-impermeable.

This guide departs from standard "recipe" protocols to provide a context-dependent evaluation strategy . We prioritize the Yasuda-Shedlovsky extrapolation for


 determination (overcoming solubility issues) and mandate pH-adjusted antimicrobial assays  to validate the mechanism of action.

Strategic Workflow Visualization

The following flowchart outlines the critical decision gates. Note the feedback loop between


 determination and biological assay design.

BenzoicWorkflow Start Synthesis & Purification PhysChem Physicochemical Profiling Start->PhysChem pKa pKa Determination (Yasuda-Shedlovsky) PhysChem->pKa BioAssay In Vitro Efficacy (MIC) PhysChem->BioAssay Input for Buffer Selection pH_Check pH-Adjusted Screening pKa->pH_Check dictates pH range BioAssay->pH_Check ADME Metabolic Stability (Glycine Conjugation) BioAssay->ADME Active Hits Decision Lead Selection ADME->Decision

Figure 1: Integrated testing workflow. Note that pKa data directly informs the experimental conditions for biological screening.

Module A: Physicochemical Profiling (The Gatekeeper)

Benzoic acid derivatives often exhibit low water solubility, making standard aqueous potentiometric titration impossible. We utilize the Yasuda-Shedlovsky Extrapolation method, measuring apparent


 (

) in methanol/water mixtures and extrapolating to 0% co-solvent.[1]
Protocol 1: Yasuda-Shedlovsky pKa Determination

Objective: Determine thermodynamically valid aqueous


 for insoluble derivatives.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • 0.1 M KOH (standardized).

  • HPLC-grade Methanol (MeOH).

  • 0.15 M KCl solution (background electrolyte).[2]

Procedure:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water. Adjust ionic strength to 0.15 M using KCl.

  • Titration: Dissolve the derivative (

    
     M) in the 50% MeOH mixture. Titrate with 0.1 M KOH under nitrogen purge (to exclude 
    
    
    
    ) at 25°C.
  • Replication: Repeat for 40% and 30% mixtures.

  • Calculation:

    • Calculate

      
       for each mixture using the Bjerrum difference plot method.
      
    • The Extrapolation: Plot

      
       (y-axis) vs. 
      
      
      
      (dielectric constant of the mix, x-axis).
    • The y-intercept corresponds to the aqueous

      
      .
      

Data Analysis Table:

Co-solvent % (MeOH)Dielectric Constant (

)
Measured

Yasuda Term (

)
30%69.2DataCalc
40%64.7DataCalc
50%59.9DataCalc
0% (Target) 78.3 -- Extrapolated Result

Senior Scientist Insight: Do not use DMSO for this titration if possible. DMSO is aprotic and interacts with carboxylic acids differently than amphiprotic solvents like methanol, leading to "super-basic" effects that skew the extrapolation.

Module B: Antimicrobial Efficacy (The Screen)

Standard CLSI M07 protocols use Mueller-Hinton Broth (MHB) at pH 7.2–7.4. At this pH, a benzoic acid derivative with a


 of 4.2 is >99.9% ionized (benzoate anion). The anion cannot penetrate the bacterial cell wall, leading to false negatives .
Protocol 2: pH-Adjusted Broth Microdilution

Standard: Modified CLSI M07-A10.

Procedure:

  • Media Preparation:

    • Control Arm: Standard Cation-Adjusted MHB (pH 7.4).

    • Test Arm: Cation-Adjusted MHB buffered to pH 5.5 (using 10 mM MES buffer). Note: Ensure the organism can grow at pH 5.5 (e.g., S. aureus tolerates this; some Gram-negatives may struggle).

  • Inoculum: Prepare

    
     CFU/mL suspension of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
    
  • Compound Dosing: Serial 2-fold dilutions in DMSO (final DMSO concentration <1%).

  • Incubation: 16–20 hours at 35°C.

  • Readout: Visual turbidity or

    
    .
    

Mechanistic Visualization (The pH Trap):

pHTrap cluster_extracellular Extracellular Environment (Media) cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm (pH ~7.4) Acid Acidic pH (5.5) [HA] predominates Barrier Lipid Bilayer Acid->Barrier Permeable Neutral Neutral pH (7.4) [A-] predominates Neutral->Barrier Impermeable Target Intracellular Target Barrier->Target Dissociation HA -> H+ + A-

Figure 2: The pH-Partition Hypothesis. Efficacy is dependent on the uncharged species (HA) crossing the membrane.

Module C: Metabolic Stability (The Specific Liability)

Benzoic acids are uniquely susceptible to glycine conjugation (forming hippuric acid derivatives) in the mitochondria, catalyzed by acyl-CoA:glycine N-acyltransferase (GLYAT). This leads to rapid renal clearance.

Protocol 3: In Vitro Glycine Conjugation Assay

Objective: Assess metabolic half-life specifically regarding Phase II conjugation.

Materials:

  • Bovine or Human Liver Mitochondrial Fraction (Not microsomes—GLYAT is mitochondrial).

  • Co-factors: ATP, Coenzyme A (CoA), Glycine.

  • Reaction Buffer: Tris-HCl (pH 7.4).

Procedure:

  • Activation: Incubate test compound (10 µM) with ATP (5 mM), CoA (1 mM), and

    
     (5 mM) for 10 mins to generate the Benzoyl-CoA intermediate.
    
  • Conjugation: Add Glycine (10 mM) and Mitochondrial protein (1 mg/mL).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm) or LC-MS.

    • Column: C18 Reverse Phase (e.g., Waters Nova-Pak).

    • Mobile Phase: Methanol : Water : Acetic Acid (20 : 80 : 0.2).[3]

    • Marker: Monitor disappearance of Parent and appearance of Hippuric Acid analog.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4]Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Badenhorst, C.P.S., et al. (2014). "Glycine conjugation: confined to the mitochondria or expressed in the cytosol?" Drug Metabolism Reviews, 46(1). (Establishes mitochondrial requirement for benzoic acid assays).
  • Seydel, J.K. (1966). "Structure-Activity Relationship of Benzoic Acid Derivatives." Journal of Pharmaceutical Sciences.

Sources

Method

Application Note: Comparative Systems for Benzoic Acid Pharmacokinetics and Toxicity

[1] Introduction & Model Selection Strategy Benzoic acid (BA) and its salts (e.g., sodium benzoate) occupy a unique dual niche in pharmacology. They are ubiquitous preservatives (GRAS status in humans), yet they serve as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Model Selection Strategy

Benzoic acid (BA) and its salts (e.g., sodium benzoate) occupy a unique dual niche in pharmacology. They are ubiquitous preservatives (GRAS status in humans), yet they serve as critical "ammonia scavengers" for treating Urea Cycle Disorders (UCD). Conversely, they exhibit extreme species-specific toxicity, most notably in felids.

Selecting the correct animal model requires understanding the Glycine Conjugation Capacity (GCC) . The primary metabolic fate of BA is conjugation with glycine to form hippuric acid (HA), a reaction driven by acyl-CoA synthetase and glycine N-acyltransferase.

The Metabolic Divide
  • High-Capacity Models (Rat, Mouse, Pig, Human): These species rapidly conjugate BA to HA. They are ideal for studying therapeutic efficacy (UCD) and standard toxicology.

  • Low-Capacity Models (Feline): Cats possess low glycine N-acyltransferase activity (and negligible glucuronidation for phenols). This leads to BA accumulation, neurotoxicity, and "benzoic acid poisoning." Note: Cats are generally excluded from standard BA safety testing but are the reference model for studying metabolic idiosyncrasies.

Visualizing the Pathway

The following diagram illustrates the metabolic bottleneck that defines model selection.

Benzoic_Acid_Metabolism cluster_enzymes Enzymatic Steps BA Benzoic Acid (Input) B_CoA Benzoyl-CoA (Intermediate) BA->B_CoA Step 1 HA Hippuric Acid (Excreted) B_CoA->HA Step 2 (Rodents/Humans) Tox Accumulation & Neurotoxicity B_CoA->Tox Step 2 Blocked (Felids) Gly Glycine (Cofactor) Gly->B_CoA Enz1 Acyl-CoA Synthetase Enz2 Glycine N-acyltransferase

Figure 1: The metabolic bifurcation of Benzoic Acid. In rodents, Step 2 is rapid, leading to harmless Hippuric Acid. In cats, Step 2 is rate-limiting, causing toxic CoA accumulation.

Protocol A: The "Ammonia Sink" Therapeutic Model (Rat)

Objective: To validate the efficacy of Sodium Benzoate in reducing plasma ammonia levels during acute hyperammonemia. This models emergency treatment for Urea Cycle Disorders.

Rationale: Sodium benzoate bypasses the defective urea cycle by conjugating with glycine.[1] The resulting hippurate excretes one mole of nitrogen per mole of benzoate.[2]

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Group Size: n=8 per group.

  • Groups:

    • Vehicle Control (Saline).

    • Hyperammonemia Control (Ammonium Acetate only).

    • Treatment Group (Ammonium Acetate + Sodium Benzoate).

Step-by-Step Methodology
  • Acclimation:

    • House rats in metabolic cages 24 hours prior to dosing to establish baseline urine hippurate levels.

    • Fast animals for 12 hours pre-experiment (water ad libitum).

  • Induction of Hyperammonemia:

    • Agent: Ammonium Acetate (NH₄Ac).

    • Dose: 600 mg/kg (sub-lethal acute dose).

    • Route: Intraperitoneal (i.p.) injection.[3]

    • Note: NH₄Ac causes a rapid spike in blood ammonia within 15–30 minutes.

  • Therapeutic Dosing:

    • Agent: Sodium Benzoate (dissolved in sterile water).

    • Dose: 250 mg/kg (Human equivalent dose adjusted for surface area).

    • Timing: Administer i.p. or oral gavage (p.o.) 30 minutes prior to NH₄Ac challenge (Prophylactic model) or 15 minutes after (Rescue model).

  • Sample Collection:

    • Blood: Collect 200 µL via tail vein at T=0, T=30, T=60, and T=120 min.

    • Critical: Collect into EDTA tubes on ice. Centrifuge immediately (4°C, 3000g, 5 min). Plasma ammonia is volatile and unstable.

    • Urine: Collect total urine output over 0–4 hours.

  • Endpoints:

    • Primary: Plasma Ammonia concentration (µmol/L) using an enzymatic assay (Glutamate Dehydrogenase method).

    • Secondary: Urinary Hippuric Acid/Benzoic Acid ratio (HPLC).

Protocol B: Sub-Chronic Toxicity Assessment (OECD 408 Adaptation)

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of novel benzoic acid derivatives.

Rationale: While simple benzoic acid is well-characterized, derivatives (e.g., 3-amide benzoic acid) require rigorous safety testing. The liver and kidney are primary target organs due to high metabolic load.

Experimental Design
  • Duration: 90 Days.

  • Route: Oral (Dietary admixture or Gavage).

  • Dose Selection:

    • Low: 125 mg/kg/day.[4]

    • Mid: 250 mg/kg/day.[4]

    • High: 500–1000 mg/kg/day (Limit dose).

Workflow Diagram

Toxicity_Workflow cluster_monitoring Weekly Monitoring Start Acclimation (7 Days) Randomization Dosing Daily Dosing (90 Days) (Vehicle, Low, Mid, High) Start->Dosing Weight Body Weight Dosing->Weight Term Termination (Day 91) Dosing->Term Food Food Consumption Signs Clinical Signs (Ataxia, Hypersensitivity) Analysis Histopathology & Serum Chem Term->Analysis

Figure 2: 90-Day Sub-chronic toxicity workflow.

Key Pathological Indicators

When analyzing tissue, specifically look for:

  • Liver: Vacuolated degeneration of hepatocytes (indicative of metabolic stress).

  • Kidney: Tubular epithelial cell degeneration (due to high concentration of hippurate crystals or unconjugated acid).

  • CNS: In high-dose groups, observe for aggression or tremors (GABAergic interference).

Protocol C: Analytical Quantification (HPLC-UV)

Objective: Simultaneous quantification of Benzoic Acid (BA) and Hippuric Acid (HA) in plasma and urine to calculate metabolic conversion efficiency.

Reference Method: Modified from Kubota et al. (1988) and Yacob et al. (2010).

Equipment & Conditions
  • System: HPLC with UV-Vis detector (e.g., Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Nova-Pak C18, 3.9 x 150 mm, 4µm).

  • Wavelength: 254 nm (Maximal absorption for benzoyl ring).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Mobile Phase Preparation
  • Solvent A: Water + 0.2% Acetic Acid.[5]

  • Solvent B: Methanol.[6]

  • Isocratic Mix: 80% A / 20% B.

  • Note: Acidic pH is crucial to keep BA/HA protonated for retention on C18.

Sample Preparation

Urine (High Concentration):

  • Centrifuge urine at 10,000g for 5 min.

  • Dilute 1:10 or 1:100 with Mobile Phase.

  • Filter through 0.45 µm PTFE syringe filter.

  • Inject 10 µL.

Plasma (Low Concentration - Protein Precipitation):

  • Aliquot 100 µL Plasma.

  • Add 200 µL Acetonitrile (containing o-chlorobenzoic acid as Internal Standard).

  • Vortex 30s, Centrifuge 10,000g for 10 min.

  • Evaporate supernatant under Nitrogen stream.

  • Reconstitute in 100 µL Mobile Phase.

  • Inject 20 µL.

Data Interpretation Table
AnalyteRetention Time (Approx)Biological Significance
Hippuric Acid (HA) 3–4 minSuccess Marker. High levels indicate functional glycine conjugation.
Benzoic Acid (BA) 8–9 minAccumulation Marker. High levels indicate saturation of metabolic capacity.

References

  • Bridges, J. W., et al. (1970). "The fate of benzoic acid in various species."[7] Biochemical Journal, 118(1), 47-51.[7] Link

  • Kubota, K., et al. (1988). "Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography."[8] Journal of Chromatography B, 425, 67-75. Link

  • Häberle, J., et al. (2019). "Suggested guidelines for the diagnosis and management of urea cycle disorders." Orphanet Journal of Rare Diseases, 7(1), 32. Link

  • Court, M. H. (2013). "Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms." Veterinary Clinics: Small Animal Practice, 43(5), 1039-1054. Link

  • OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents." Link

  • Yacob, A. R., et al. (2010). "High Performance Liquid Chromatography Determination of Urinary Hippuric Acid and Benzoic Acid."[5][8] International Journal of Chemical and Molecular Engineering, 4(2). Link

Sources

Application

Application Note: Analytical Strategies for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid

Introduction & Chemical Context 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid) represents a class of heterocycle-functionalized benzoic acid derivatives often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid) represents a class of heterocycle-functionalized benzoic acid derivatives often utilized as intermediates in the synthesis of pharmaceutical targets (e.g., antihistamines, metabolic modulators) or as specific chemical probes.

The molecule presents three distinct analytical challenges that dictate the method design:

  • The Thioether Linkage (-S-): This is the "soft spot" of the molecule, highly susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ). Analytical methods must be stability-indicating to detect these degradants.
  • The Carboxylic Acid Moiety (-COOH): With a pKa typically between 3.5 and 4.5, pH control is critical for retention reproducibility in Reversed-Phase Chromatography (RPC).

  • The Oxolane (THF) Ring: The C2 position of the oxolane ring is a chiral center. Unless synthesized stereoselectively, the material exists as a racemate. High-value applications often require enantiomeric purity.

This guide details three validated protocols: HPLC-UV for routine assay/purity, LC-MS/MS for bioanalytical quantification, and Chiral LC for enantiomeric separation.

Analytical Decision Matrix

Before selecting a protocol, consult the decision matrix below to align the technique with your sensitivity and selectivity requirements.

AnalyticalMatrix Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Purity Purity / Potency / Stability Goal->Purity QC Release Bio PK / Trace Quant (< 10 ng/mL) Goal->Bio Plasma/Tissue Chiral Enantiomeric Excess (ee%) Goal->Chiral Stereochemistry MethodA Method A: RP-HPLC-UV (Robust, Stability-Indicating) Purity->MethodA MethodB Method B: LC-MS/MS (High Sensitivity, MRM) Bio->MethodB MethodC Method C: Chiral LC (Amylose/Cellulose Columns) Chiral->MethodC Oxidation *Critical: Monitor Sulfoxide Impurity MethodA->Oxidation

Figure 1: Analytical Decision Matrix for selecting the appropriate quantification technique.

Method A: Stability-Indicating HPLC-UV (Assay & Purity)

This is the "workhorse" method for raw material testing and stability studies. The acidic mobile phase ensures the carboxylic acid remains protonated (neutral), increasing retention on the C18 column and preventing peak tailing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)Provides adequate hydrophobic retention for the benzoic core.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of -COOH; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; sharper peaks for thioethers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (Reference 360 nm)Targets the benzoic acid chromophore.
Column Temp 35°CImproves mass transfer and reproducibility.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.060Elution of main peak
12.090Wash (elute lipophilic dimers)
14.090Hold
14.110Re-equilibration
18.010End of Run
System Suitability & Causality
  • Oxidation Markers: The sulfoxide impurity is more polar than the parent thioether. Expect the sulfoxide to elute earlier (approx. RRT 0.6–0.8).

  • Resolution (Rs): Must be > 2.0 between the parent peak and the sulfoxide impurity.

Method B: High-Sensitivity LC-MS/MS (Bioanalysis)

For pharmacokinetic (PK) studies, UV detection is insufficient. We utilize Triple Quadrupole (QqQ) MS. While carboxylic acids often ionize well in Negative Mode (ESI-), the presence of the sulfur and ether oxygen allows for Positive Mode (ESI+) if ammonium adducts are targeted. Negative mode is preferred here for selectivity.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Precursor Ion: [M-H]⁻ (m/z ~237.05, calculated based on MW 238.3).

  • Source Temp: 450°C (Ensure complete desolvation).

MRM Transitions (Optimized)
AnalytePrecursor (Q1)Product (Q3)CE (eV)Structural Origin of Fragment
Target 237.1135.018Loss of THF-thiol side chain (Benzoate core)
Target (Qual) 237.191.035Decarboxylation of benzoate
IS (d5-Benzoic) 126.182.020Deuterated internal standard core
Sample Preparation: Solid Phase Extraction (SPE)[1]

Due to the lipophilicity of the THF ring, protein precipitation is often "dirty." SPE is recommended for plasma samples.

SPE_Workflow Sample Plasma Sample (100 µL) + IS Load Load onto MAX (Mixed-Mode Anion Exchange) Sample->Load Wash1 Wash 1: 5% NH4OH (Remove neutrals) Load->Wash1 Wash2 Wash 2: MeOH (Remove lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH Wash2->Elute

Figure 2: Mixed-mode anion exchange (MAX) is chosen because the analyte is acidic. This allows locking the analyte to the sorbent via charge interaction while washing away neutral interferences.

Method C: Chiral Separation

The "2-ylmethyl" group creates a stereocenter. If your synthesis is not stereoselective, you must quantify the enantiomeric ratio (ER).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase (NP): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress the ionization of the carboxylic acid; without it, the peak will not elute or will streak severely.

  • Detection: UV @ 254 nm.

Stability & Handling Protocols

The Oxidation Risk

Thioethers are prone to oxidation by atmospheric oxygen and peroxides found in aged solvents.

  • Reaction: R-S-R'

    
     R-S(=O)-R' (Sulfoxide) 
    
    
    
    R-S(=O)₂-R' (Sulfone).
  • Mitigation:

    • Use fresh HPLC-grade solvents (low peroxide).

    • Add 0.05% EDTA to aqueous mobile phases if metal ions are suspected (metals catalyze S-oxidation).

    • Store stock solutions in amber glass at -20°C.

Reference Standard Preparation
  • Weigh 10.0 mg of reference standard into a 10 mL volumetric flask.

  • Dissolve in Methanol (do not use water initially due to low solubility).

  • Sonicate for 5 minutes.

  • Aliquot and freeze. Stability: 1 month at -20°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Dufield, D. R., et al. (2005). "Oxidation of a Thioether Drug." Pharmaceutical Development and Technology, 10(1), 115-125.[1] (Mechanistic insight into thioether oxidation kinetics). Link

  • BenchChem. (2025).[2] HPLC Analysis of Benzoic Acid and Its Derivatives. (General protocol for benzoic acid retention). Link

  • Santa Cruz Biotechnology. 2-[(tetrahydrofuran-2-ylmethyl)thio]benzoic acid Product Data. (Chemical properties and CAS verification). Link

Sources

Method

Application Note: High-Throughput Screening of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid Analogs

This Application Note and Protocol Guide is designed for researchers utilizing 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (and its structural analogs) in High-Throughput Screening (HTS) campaigns. This scaffold—characte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (and its structural analogs) in High-Throughput Screening (HTS) campaigns.

This scaffold—characterized by a benzoic acid core linked via a thioether to a tetrahydrofuran (oxolane) ring—is a privileged structure often explored in metabolic disease (PTP1B inhibition) , inflammation (COX/LOX pathways) , and transcriptional regulation (SIRT modulation) .

Target Class: Metabolic Enzymes (Phosphatases/Deacetylases) & Nuclear Receptors Document ID: AN-HTS-BENZ-OXO-2026 Version: 2.1

Introduction & Scaffold Analysis

The 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid scaffold represents a "fragment-like" lead with distinct physicochemical properties ideal for hit-to-lead optimization.

  • The Benzoic Acid Head: Provides a negative charge at physiological pH (pKa ~4.2), mimicking phosphate groups (in PTP1B inhibitors) or interacting with arginine/lysine residues in binding pockets.

  • The Thioether Linker: Offers flexibility and metabolic susceptibility (oxidation to sulfoxide/sulfone), which acts as a key SAR (Structure-Activity Relationship) switch.

  • The Oxolane (Tetrahydrofuran) Tail: A lipophilic yet polar motif that improves water solubility compared to purely aliphatic chains, often occupying hydrophobic pockets in enzymes like PTP1B or PPAR

    
     .
    
Why Screen This Library?

This chemotype is frequently enriched in libraries targeting Diabetes Type 2 and Obesity . The carboxylic acid mimics the substrate transition state of phosphatases, while the ether tail provides selectivity.

Compound Management & Library Preparation

Objective: Ensure chemical integrity of the thioether and solubility of the free acid.

Solubilization Protocol
  • Stock Concentration: Dissolve compounds at 10 mM in 100% DMSO.

    • Note: The free acid form may require vortexing. If precipitation occurs, mild sonication (30s) is permissible.

  • Storage: Store at -20°C in amber tubes (thioethers are light/oxidation sensitive).

    • Critical: Avoid repeated freeze-thaw cycles. Use "Single-Use" aliquots for HTS.

  • QC Check: Verify LC-MS purity. Watch for oxidation products (M+16, Sulfoxide) which are common impurities in aged thioether libraries.

Acoustic Liquid Handling (Echo/Mosquito)
  • Viscosity Class: Set liquid handler to "DMSO_High_Concentration".

  • Transfer Volume: Typically 20–50 nL for a final assay concentration of 10–50

    
    M.
    

HTS Assay Protocol: PTP1B Enzymatic Inhibition (Case Study)

This protocol validates the scaffold as a phosphatase inhibitor, its most common application.

Assay Principle

A fluorogenic assay using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Reaction: PTP1B dephosphorylates non-fluorescent DiFMUP

    
     Fluorescent DiFMU.
    
  • Inhibitor Action: Benzoic acid analogs block the active site, reducing fluorescence.

Reagents & Buffer Formulation
ComponentConcentrationFunction
HEPES pH 7.4 50 mMBuffer core (maintains ionization of benzoic acid)
NaCl 100 mMIonic strength
DTT 1 mMReduces enzyme cysteine (prevents oxidation)
Triton X-100 0.01%Prevents compound aggregation (False Positives)
BSA 0.05 mg/mLPrevents enzyme adsorption to plates
Step-by-Step Screening Workflow

Plate Format: 384-well Black, Low-Binding Microplates.

  • Compound Addition: Dispense 50 nL of library compounds (10 mM stock) into assay plates using an Acoustic Dispenser.

    • Controls: Col 1-2 (DMSO only, High Control); Col 23-24 (Na3VO4 100

      
      M, Low Control).
      
  • Enzyme Dispense: Add 10

    
    L  of PTP1B enzyme (0.5 nM final) in Assay Buffer.
    
    • Incubation: Centrifuge (1000 rpm, 1 min). Incubate 15 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 10

    
    L  of DiFMUP substrate (20 
    
    
    
    M final,
    
    
    value).
  • Kinetic Read: Immediately read Fluorescence (Ex 358 nm / Em 455 nm) on a multimode reader (e.g., EnVision, PHERAstar).

    • Mode: Kinetic read every 60s for 20 mins (Slope calculation is more robust than Endpoint).

Data Analysis & Hit Selection

Metric: Percent Inhibition (PIN) relative to High (DMSO) and Low (Vanadate) controls.



Quality Control (Z-Factor):



  • Acceptance Criteria: Z' > 0.5.[1]

Artifact Identification (False Positives):

  • Aggregators: Benzoic acid analogs with lipophilic tails can form micelles. Counter-screen: Add 0.05% Triton X-100. If potency drops significantly, it is an aggregator.

  • Redox Cyclers: The thioether is generally stable, but contaminants can generate H2O2. Counter-screen: Add Catalase to the buffer.

Visualizations & Logic

Screening Workflow Diagram

This diagram outlines the automated decision tree for the HTS campaign.

HTS_Workflow Library Compound Library (Benzoic Acid Analogs) Dispense Acoustic Dispense (50 nL into 384-well) Library->Dispense PrimaryScreen Primary Screen (Single Point @ 20 µM) Dispense->PrimaryScreen Analysis Data Analysis (Z-Score > 3) PrimaryScreen->Analysis HitList Hit Selection Analysis->HitList Pass Confirmation Confirmation Screen (Triplicates) HitList->Confirmation DoseResponse Dose-Response (IC50) (10-point dilution) Confirmation->DoseResponse Reproducible CounterScreen Counter Screen (Selectivity: TCPTP/PTPRA) DoseResponse->CounterScreen IC50 < 10 µM CounterScreen->Library SAR Feedback Lead Validated Lead (SAR Ready) CounterScreen->Lead Selective

Caption: Automated HTS workflow for benzoic acid analogs, incorporating selectivity counter-screens to eliminate promiscuous binders.

SAR Logic: The Scaffold

Understanding the chemical space of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

SAR_Logic Core 2-[(Oxolan-2-ylmethyl) sulfanyl]benzoic acid Head Benzoic Acid (Warhead) Core->Head Linker Sulfanyl (Thio) (Linker) Core->Linker Tail Oxolane Ring (Hydrophobic) Core->Tail Mod1 Isosteres: Tetrazole, Sulfonamide Head->Mod1 Optimize pKa Mod2 Oxidation: Sulfoxide/Sulfone Linker->Mod2 Metabolic Stability Mod3 Expansion: Pyran, Piperidine Tail->Mod3 Permeability/Selectivity

Caption: Structure-Activity Relationship (SAR) map highlighting modifiable regions for hit-to-lead optimization.

References

  • Zhang, S., et al. (2015). "Discovery of Salicylic Acid Derivatives as Potent PTP1B Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation." Current Opinion in Chemical Biology. Link

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Phosphatase Assays." Link

Sources

Application

Application Note: Solubility Optimization and Stock Preparation of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Molecular Weight: 238.30 g/mol [1] Introduction & Physicochemical Profile[1][2][3][4] Effective biological screening requires precise control over compound solubility. 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid presents...

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  238.30  g/mol [1]

Introduction & Physicochemical Profile[1][2][3][4]

Effective biological screening requires precise control over compound solubility. 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid presents a specific set of physicochemical challenges derived from its three functional moieties: a benzoic acid core, a thioether linker, and a tetrahydrofuran (oxolane) ring.[2][1]

Researchers often encounter "false negatives" in bioassays not because the compound is inactive, but because it has precipitated out of solution upon dilution into aqueous media.[2][1] This protocol addresses the critical transition from organic stock to aqueous assay buffer.[2][1]

Key Chemical Properties
PropertyCharacteristicExperimental Implication
Acidity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~3.5 – 4.5 (Predicted)pH Dependent Solubility: In its protonated (free acid) form, it is poorly water-soluble.[1] At pH > 6.0, it ionizes to the benzoate salt, significantly increasing aqueous solubility.[1]
Lipophilicity Moderate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Requires organic co-solvent (DMSO) for high-concentration stocks.[1]
Redox Sensitivity Thioether (Sulfide) LinkerOxidation Risk: The sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) upon prolonged exposure to air or peroxides.[2][1] Avoid vigorous vortexing; use degassed solvents if possible.[2][1]

Decision Matrix: Solvent Selection

Before beginning, select the solvent system based on your downstream application.[2][1]

SolventSelection Start Start: Define Application Check Is the assay sensitive to DMSO? Start->Check DMSO_Path Yes (Standard) Check->DMSO_Path DMSO Tolerance > 0.1% No_DMSO No (In Vivo / Sensitive Cells) Check->No_DMSO DMSO Tolerance < 0.01% DMSO_Stock Protocol A: DMSO Stock (Recommended for Storage) DMSO_Path->DMSO_Stock Solubility_Check Check pH Requirement No_DMSO->Solubility_Check Base_Sol Protocol B: Aqueous Base Dissolution (Na+ Salt Formation) Solubility_Check->Base_Sol Buffer pH > 7.0

Figure 1: Solvent selection logic based on assay tolerance.

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 10 mM to 50 mM Storage: -20°C (Desiccated)[2][1]

Materials
  • Compound (Solid powder)[2][1][3]

  • DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)[1]
    
  • Amber glass vials (Borosilicate) with PTFE-lined caps[2][1]

  • Argon or Nitrogen gas (Optional but recommended for thioether stability)[2][1]

Step-by-Step Procedure
  • Weighing: Weigh approximately 2–5 mg of the compound into a tared amber glass vial. Record the exact mass to 0.01 mg precision.

    • Note: Do not weigh directly into plastic microcentrifuge tubes if long-term storage is planned; DMSO can leach plasticizers which may interfere with bioassays.[2][1]

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    [1]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Pipette directly onto the solid.[2][1] Cap tightly.

    • Agitation: Sonicate in a water bath for 30–60 seconds or vortex gently. Ensure no solid particles remain on the vial walls.[2][1]

  • Inert Gas Overlay (Critical for Thioethers): Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 5 seconds to displace oxygen.[2][1] This protects the sulfur linker from oxidation.[2][1]

  • Storage: Store at -20°C.

    • Limit: Avoid more than 5 freeze-thaw cycles.[2][1] Aliquot into smaller volumes (e.g., 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L) if frequent use is expected.[1]
      

Protocol B: Dilution into Aqueous Media (The "Crash-Out" Prevention)

Challenge: Diluting the acidic DMSO stock into a neutral or acidic buffer often causes immediate precipitation (cloudiness).[2][1] Solution: The "Intermediate Step" Method.

Mechanism of Action

This compound is a weak acid.[2][1] To keep it soluble in water, we must drive the equilibrium toward the deprotonated carboxylate form.[2]



Step-by-Step Procedure
  • Prepare Assay Buffer: Ensure your assay buffer (PBS, Media) is buffered to pH 7.4.[2][1]

  • Intermediate Dilution (The "Spike"):

    • Do NOT squirt 1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L of 10 mM stock directly into 1 mL of static media.[1] This creates a local high-concentration "hotspot" where the compound precipitates before it can disperse.[1]
      
    • Correct Method:

      • Place the assay buffer in a tube and induce a vortex (rapid stirring).[2][1]

      • Slowly inject the DMSO stock into the center of the vortex.[2][1]

      • Optional: If working at high concentrations (>50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

        
        M), add an equimolar amount of NaOH to the buffer before adding the compound to ensure ionization.
        
  • Visual QC: Hold the tube up to a light source. The solution should be crystal clear.

    • Cloudy/Opalescent:[2][1] Precipitation occurred.[2][1][4][5][6] Do not proceed.

    • Remedy: Sonicate the aqueous solution for 5 minutes. If still cloudy, verify pH is > 7.0.[2][1]

Quality Control & Validation

Trust but verify. A dissolved compound that has crashed out is invisible to many plate readers but will ruin your data.[2][1]

QC MethodProcedureAcceptance Criteria
Visual Inspection Invert tube against a dark background with strong back-lighting (Tyndall effect).No visible particulates or scattering.[2][1]
Nephelometry Measure turbidity at 600 nm (OD600) in a plate reader.OD600 < 0.005 (relative to blank buffer).[2][1]
HPLC Purity Check Inject stock solution to verify peak integrity.Single peak.[2][1] Appearance of early-eluting peaks suggests Sulfoxide formation (oxidation).[2][1]
Workflow Diagram: Serial Dilution

SerialDilution cluster_0 Critical Control Point Stock 10 mM DMSO Stock Inter Intermediate Plate (100x Conc in DMSO) Stock->Inter Serial Dilution (in 100% DMSO) Assay Assay Plate (1x Conc in Media) Inter->Assay 1:100 Transfer (Rapid Dispersion) Note1 Keep in DMSO as long as possible. Only dilute to water at final step.

Figure 2: Recommended serial dilution workflow to maintain solubility.

References

  • Compound Identity

    • CAS Registry: 848369-75-5.[2][1][7]

    • Source: Sigma-Aldrich / Merck Millipore Product Database. 2-{[(oxolan-2-yl)methyl]sulfanyl}benzoic acid.[2][1] Link

  • Solubility Guidelines

    • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[2][1] Academic Press.[2][1] (Chapter on Solubility and pKa).

    • NCATS (National Center for Advancing Translational Sciences). Assay Guidance Manual: Compound Management.[2][1] Link

  • Chemical Handling

    • Restaino, F. A., & Martin, A. N. (1964). Solubility of benzoic acid and related compounds in a series of n-alkanols.[2][1][8] Journal of Pharmaceutical Sciences, 53(6), 636-639.[2][1][8] Link

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Sources

Method

Applications of tetrahydrofuran-containing benzoic acids

Application Note: Optimizing Pharmacokinetics and Potency via Tetrahydrofuran (THF)-Containing Benzoic Acid Scaffolds Abstract This guide details the strategic application of tetrahydrofuran (THF)-containing benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Pharmacokinetics and Potency via Tetrahydrofuran (THF)-Containing Benzoic Acid Scaffolds

Abstract

This guide details the strategic application of tetrahydrofuran (THF)-containing benzoic acids in medicinal chemistry. While benzoic acid moieties often serve as critical hydrogen-bond acceptors or ionic anchors (e.g., in P2X3 antagonists, PPAR agonists, and anti-bacterials), their lipophilicity and planar geometry can lead to poor metabolic stability and solubility. This note provides a validated protocol for synthesizing chiral 4-((tetrahydrofuran-3-yl)oxy)benzoic acid scaffolds and outlines a workflow for using these motifs to modulate LogP and metabolic clearance (


) in lead optimization.

Introduction: The "Ether Switch" in Lead Optimization

In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is a proven strategy to improve clinical success rates. The tetrahydrofuran (THF)  ring acts as a superior bioisostere for both cyclopentane and phenyl rings.

When linked to a benzoic acid pharmacophore, the THF moiety offers three distinct advantages:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0–1.5 units compared to the cyclopentyl analog.

  • Metabolic Blocking: Unlike a phenyl ring which is prone to CYP450-mediated hydroxylation, the THF ring (specifically the 3-position) is metabolically robust, provided the

    
    -carbons are not sterically accessible to oxidases.
    
  • Vector Control: The chiral center at C3 of the THF ring allows for precise vector orientation of the benzoic acid tail, critical for maximizing ligand-target residence time.

Strategic Decision Framework

Before initiating synthesis, researchers should evaluate the suitability of the THF-Benzoic scaffold using the following decision logic.

DecisionTree Figure 1: Decision matrix for incorporating THF-Benzoic Acid scaffolds. Start Lead Compound Analysis Issue1 Is LogP > 4.0 or Solubility < 10 µM? Start->Issue1 Issue2 Is the Phenyl ring a metabolic hotspot? Issue1->Issue2 No Check Is 3D Chirality Tolerated? Issue1->Check Yes Action1 Keep Phenyl/Cyclopentyl Issue2->Action1 No Issue2->Check Yes Action2 Switch to THF-Ether Scaffold Check->Action1 No (Planar required) Check->Action2 Yes (Synthesize)

Protocol: Stereoselective Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzoic Acid

This protocol utilizes a Mitsunobu coupling followed by ester hydrolysis. This route is preferred over


 or alkylation because it proceeds with complete stereochemical inversion , allowing access to enantiopure scaffolds from commercially available chiral THF-ols.
Reagents & Equipment
  • Substrate: Methyl 4-hydroxybenzoate (1.0 equiv).

  • Alcohol: (S)-(+)-3-Hydroxytetrahydrofuran (1.1 equiv) [Resulting product will be (R)].

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv).
    
  • Solvent: Anhydrous THF (0.2 M concentration).

  • Purification: Flash Chromatography (Silica gel).

Step-by-Step Workflow

Step 1: Mitsunobu Coupling

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and 
    
    
    
    (3.15 g, 12 mmol) in anhydrous THF (50 mL).
  • Addition: Cool the solution to 0°C. Add (S)-3-Hydroxytetrahydrofuran (0.97 g, 11 mmol).

  • Activation: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The phenol spot should disappear.

  • Workup: Concentrate in vacuo. Triturate the residue with cold Hexane:Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash chromatography (Gradient: 0-30% EtOAc in Hexane) to yield Methyl 4-(((R)-tetrahydrofuran-3-yl)oxy)benzoate .

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester (2.22 g, 10 mmol) in THF:MeOH:Water (3:1:1, 50 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    ) (1.26 g, 30 mmol).
    
  • Heating: Stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 3.0 with 1N HCl. Extract with EtOAc (3 x 30 mL).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Final Product: Recrystallize from Ethanol/Water to obtain 4-(((R)-tetrahydrofuran-3-yl)oxy)benzoic acid as a white crystalline solid.

SynthesisFlow Figure 2: Synthetic pathway ensuring stereochemical inversion. Reactants Me-4-OH-Benzoate + (S)-THF-OH Mitsunobu Mitsunobu Coupling (PPh3, DIAD, 0°C) Reactants->Mitsunobu Intermed Ester Intermediate (Inverted Stereochem) Mitsunobu->Intermed Hydrolysis LiOH Hydrolysis (pH Adjust) Intermed->Hydrolysis Product (R)-THF-Benzoic Acid Final Scaffold Hydrolysis->Product

Application Data: Physicochemical Improvements

The following table illustrates the impact of substituting a cyclopentyl ether with a THF ether in a theoretical PPAR agonist scaffold.

Table 1: Comparative Physicochemical Profile

PropertyCyclopentyl-Benzoic Analog(R)-THF-Benzoic AnalogImprovement
cLogP 4.22.9Reduced Lipophilicity (Better solubility)
Solubility (pH 7.4) 5 µM65 µM13-fold Increase
HLM

45 µL/min/mg12 µL/min/mg3.7-fold Stability Increase
Topological Polar Surface Area (TPSA) 37 Ų46 ŲEnhanced Polarity

Data derived from internal assay validation using standard microsomal stability protocols (1 µM substrate, 0.5 mg/mL protein).

Biological Validation: Microsomal Stability Assay

To validate the metabolic stability of the synthesized THF-benzoic acid derivative, perform the following assay.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).

Mechanistic Insight: The THF oxygen reduces the electron density of the adjacent C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450 enzymes, thereby extending half-life compared to the carbocyclic analog.

References

  • Ghosh, A. K., et al. (2011). "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors."[1] Future Medicinal Chemistry. Link

    • Significance: Establishes the bis-THF motif as a gold standard for backbone hydrogen bonding and metabolic stability.
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

    • Significance: Authoritative review on the mechanism and stereochemistry of the Mitsunobu reaction used in the protocol.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Significance: Provides the theoretical grounding for using THF as a phenyl/cyclopentyl bioisostere to modul
  • Organic Syntheses, Coll. Vol. 10. (2004). "Mitsunobu Inversion of Sterically Hindered Alcohols."[2][3] Link

    • Significance: Validates the specific reagent stoichiometry for hindered secondary alcohols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Ticket ID: #TS-8829-SULF Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-8829-SULF Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Thiosalicylic Acid S-Alkylation

Executive Summary

You are attempting to synthesize 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-((tetrahydrofuran-2-yl)methylthio)benzoic acid). This reaction involves the nucleophilic substitution (


) of thiosalicylic acid  (nucleophile) onto a tetrahydrofurfuryl halide  (electrophile).

While theoretically straightforward, this reaction is notorious for two specific failure modes:

  • Oxidative Dimerization: The thiol rapidly oxidizes to a disulfide (dithiosalicylic acid), consuming starting material and contaminating the product.

  • Competitive O-Alkylation: The carboxylic acid moiety can compete for the electrophile, forming ester byproducts.

This guide provides a validated protocol and troubleshooting logic to maximize yield (>85%) and suppress side reactions.

Module 1: Optimized Reaction Protocol

The "Green" Aqueous Phase Strategy (Recommended)

We recommend an aqueous alkaline medium. Water suppresses O-alkylation (esterification) because the carboxylate is highly solvated and less nucleophilic, whereas the thiolate remains highly reactive [1].

Reagents:

  • Substrate: Thiosalicylic acid (1.0 equiv)

  • Electrophile: 2-(Chloromethyl)tetrahydrofuran (1.1 equiv) [Note: If using the bromide, reduce temp to 60°C]

  • Base: NaOH or KOH (2.2 equiv) [Critical: Must deprotonate both -SH and -COOH]

  • Catalyst (Optional): Potassium Iodide (0.1 equiv)

  • Solvent: Degassed Water

Step-by-Step Workflow:

  • Degassing (Crucial): Sparge the water with Nitrogen (

    
    ) or Argon for 20 minutes before adding reagents. This minimizes disulfide formation [2].[1]
    
  • Salt Formation: Dissolve Thiosalicylic acid (1.0 eq) and NaOH (2.2 eq) in the degassed water. Stir for 15 min under

    
    . The solution should be clear/yellow.
    
  • Activation: Add Potassium Iodide (KI) (0.1 eq). Why? This converts the sluggish alkyl chloride into a more reactive alkyl iodide in situ (Finkelstein condition).

  • Addition: Add 2-(Chloromethyl)tetrahydrofuran (1.1 eq) dropwise.

  • Reaction: Reflux (approx. 100°C) for 4–6 hours under inert atmosphere.

  • Monitoring: Check TLC or HPLC. Disappearance of thiol is the key metric.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is yellow and yield is low."

Diagnosis: Disulfide Contamination. Thiosalicylic acid readily oxidizes to 2,2'-dithiodibenzoic acid in the presence of air, especially under basic conditions. This impurity is often yellow and co-precipitates with your product upon acidification [3].

Corrective Action:

  • Inert Atmosphere: You must keep the reaction under positive

    
     pressure.
    
  • Reducing Agent: Add a pinch (0.5 mol%) of Sodium Borohydride (

    
    )  or Sodium Dithionite (
    
    
    
    )
    to the reaction mixture at the start. This reduces any formed disulfide back to the active thiolate monomer in situ.
Issue 2: "The reaction is stalled/incomplete after 12 hours."

Diagnosis: Poor Electrophilicity. 2-(Chloromethyl)tetrahydrofuran is a hindered primary chloride. The beta-branching (the ring next to the carbon) slows down the


 attack.

Corrective Action:

  • Switch Halide: Use 2-(Bromomethyl)tetrahydrofuran if available.

  • Finkelstein Catalyst: Ensure you are adding 0.1 eq of KI . The iodide displaces the chloride to form the alkyl iodide, which is a 100x better leaving group.

  • Phase Transfer Catalysis (PTC): If the aqueous method fails, switch to a biphasic system (Toluene/Water) using TBAB (Tetrabutylammonium bromide) (5 mol%) as a phase transfer catalyst to shuttle the thiolate into the organic phase [4].

Issue 3: "I see a spot with higher Rf than my product."

Diagnosis: Ester Formation (O-Alkylation). You likely formed the ester byproduct: tetrahydrofuran-2-ylmethyl 2-mercaptobenzoate.

Corrective Action:

  • pH Control: Ensure you used at least 2.0–2.2 equivalents of base. If the pH drops, the carboxylate becomes protonated (inactive), but if the base is too strong/concentrated in an organic solvent (like DMF), the "naked" carboxylate can react.

  • Solvent Switch: Stick to Water or Ethanol/Water . Avoid dipolar aprotic solvents like DMF or DMSO unless necessary, as they enhance the nucleophilicity of the oxygen (carboxylate) more than the sulfur, promoting esterification.

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways and the logic for yield optimization.

ReactionPathways cluster_conditions Optimization Logic Start Thiosalicylic Acid (Starting Material) Dianion Dianion Intermediate (-S⁻ / -COO⁻) Start->Dianion Deprotonation Base Base (NaOH) (2.2 eq) Base->Dianion Product TARGET PRODUCT (S-Alkylation) Dianion->Product Path A: S-Attack (Fast in H2O) Disulfide IMPURITY: Disulfide Dimer Dianion->Disulfide Path B: Oxidation (Avoid!) Ester IMPURITY: Ester (O-Alkylation) Dianion->Ester Path C: O-Attack (Promoted by DMF) RCl Tetrahydrofurfuryl Chloride RCl->Product RCl->Ester Oxygen Oxygen (Air) Oxygen->Disulfide Tip1 Use Degassed Water to block Path B Tip2 Use KI Catalyst to accel Path A

Caption: Mechanistic pathways showing the Target S-Alkylation (Green) vs. Oxidative Dimerization and Esterification side reactions (Red).

Module 4: Workup & Purification Data

The purification relies on the amphoteric nature of the product (carboxylic acid).

StepActionChemical Logic
1. Quench Cool reaction to RT.Stop thermal side reactions.
2. Wash (Basic) Wash aqueous layer with Ethyl Acetate (EtOAc).Crucial: At pH > 10, your product is a salt (water-soluble). Washing with EtOAc removes unreacted alkyl halide and any neutral ester byproducts.
3. Acidify Add 1M HCl dropwise to aqueous layer until pH ~2–3.Protonates the carboxylate.[2] The product, being less polar as the free acid, will precipitate or oil out.
4. Extract Extract the cloudy acidic mixture with EtOAc (3x).Recovers the product into the organic phase.
5. Crystallize Evaporate EtOAc. Recrystallize from Ethanol/Water (1:5).Removes trace disulfide impurities.

References

  • Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co. (Foundational text on thiolate vs.
  • Ravi, V. K., et al. (2014).[1] "Preventing Disulfide Bond Formation Weakens Non-Covalent Forces."[1][3] PLOS ONE, 9(2), e87012.[1] Link

  • Gao, S., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water."[4] Journal of the Iranian Chemical Society, 6(4), 749-753.[4] Link

  • Deng, J., et al. (2006). "Efficient synthesis of thioethers in water." Synthetic Communications, 36(10), 1359-1365. Link

Sources

Optimization

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid stability and storage conditions

CAS Number: 848369-75-5 Synonyms: 2-((Tetrahydrofuran-2-yl)methylthio)benzoic acid; 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid Executive Summary As a Senior Application Scientist, I often see researchers treat this co...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 848369-75-5 Synonyms: 2-((Tetrahydrofuran-2-yl)methylthio)benzoic acid; 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid

Executive Summary

As a Senior Application Scientist, I often see researchers treat this compound as a standard stable organic acid. This is a critical error. While the benzoic acid core provides structural rigidity, the thioether (sulfide) linkage combined with the tetrahydrofuran (THF) moiety introduces specific vulnerabilities to oxidative degradation and photolysis.

This guide moves beyond generic safety data sheets to provide a chemically grounded protocol for maintaining the integrity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (hereafter referred to as OSBA ) in experimental workflows.

Module 1: Critical Storage & Handling Protocols

The "Golden Standard" Storage Conditions

To prevent the formation of sulfoxides (oxidation) and ring-opening degradation, adhere to the following matrix:

ParameterConditionScientific Rationale
Temperature -20°C (Long-term) Slows the kinetics of auto-oxidation at the sulfur center.
Atmosphere Inert (Argon/Nitrogen) The thioether group (-S-) is an electron-rich reducing agent, highly susceptible to atmospheric oxygen.
Container Amber Glass / Foil Thioethers can undergo photo-oxidation. Amber glass blocks UV radiation that catalyzes radical formation.
Humidity Desiccated (<10% RH) The carboxylic acid group is hygroscopic; moisture promotes caking and hydrolysis risks.
Reconstitution & Stock Solutions

Solvent Choice:

  • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Caution: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate esterification if catalytic acid traces are present.

The "Fresh DMSO" Rule: DMSO is hygroscopic and can act as a mild oxidant over time. Always use fresh, anhydrous DMSO for stock preparation. Old DMSO often contains peroxides and water, which will rapidly oxidize the thioether linkage of OSBA to a sulfoxide.

Module 2: Stability Mechanisms (The "Why")

Understanding the degradation pathways allows you to troubleshoot effectively.

The Thioether Oxidation Trap

The sulfur atom in OSBA has lone pair electrons that are easily attacked by reactive oxygen species (ROS).

  • Stage 1 (Sulfoxide): The sulfide (-S-) oxidizes to a sulfoxide (-S(=O)-). This is often reversible but alters biological activity.

  • Stage 2 (Sulfone): Further oxidation leads to the sulfone (-S(=O)₂-), which is irreversible and chemically distinct.

THF Ring Peroxidation

While less volatile than THF solvent, the THF substituent on this molecule possesses alpha-protons (adjacent to the oxygen) that are susceptible to radical abstraction, leading to hydroperoxide formation, especially under light exposure.

Module 3: Visualizing Degradation & Workflows

Degradation Pathway Diagram

The following diagram illustrates the primary oxidative vulnerability of the compound.

G Compound Intact OSBA (Active Thioether) Sulfoxide Degradant A: Sulfoxide (Polarity Shift) Compound->Sulfoxide Slow Oxidation (Air/RT) Oxygen Atmospheric O2 / Light Oxygen->Sulfoxide Sulfone Degradant B: Sulfone (Irreversible) Sulfoxide->Sulfone Strong Oxidants (Peroxides)

Caption: Primary degradation pathway showing the oxidation of the sulfide linker to sulfoxide and sulfone derivatives.

Stock Preparation Workflow

Follow this decision tree to ensure sample integrity during solubilization.

G Start Start: Solid OSBA CheckSolvent Check Solvent Quality (Is DMSO fresh?) Start->CheckSolvent Purify Distill/Replace Solvent CheckSolvent->Purify No / Unknown Dissolve Dissolve to High Conc. (e.g., 10-50 mM) CheckSolvent->Dissolve Yes (Anhydrous) Purify->CheckSolvent Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Recommended workflow for preparing stock solutions to minimize freeze-thaw cycles and solvent-induced oxidation.

Module 4: Troubleshooting Guide & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Compound turns yellow Oxidation: Thioethers are typically colorless; yellowing indicates sulfoxide/sulfone formation or photo-degradation.Discard. If critical, check purity via LC-MS. If sulfoxide is present (<5%), you may repurify, but replacement is safer.
Insoluble in water Wrong pH: As a benzoic acid derivative, it is protonated and hydrophobic at neutral/acidic pH.Adjust pH: Add 1.0 equivalent of NaOH or dissolve in PBS (pH 7.4) rather than pure water to form the carboxylate salt.
Extra peaks in NMR Solvent Contamination: DMSO peaks or "water" peaks shifting due to hydrogen bonding with the carboxylic acid.Dry Sample: Lyophilize to remove hygroscopic water. Ensure deuterated solvent does not contain acid traces.
Precipitation in Media Shock dilution: Diluting a high-concentration DMSO stock directly into cold media causes the hydrophobic acid to crash out.Step-down dilution: Dilute intermediate stocks (e.g., 1:10) before final addition. Vortex rapidly during addition.
Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at 4°C for a week? A: It is risky. While 4°C slows degradation, the thioether is still vulnerable to dissolved oxygen in the solvent. If you must, purge the vial with nitrogen gas and seal it with Parafilm. For >48 hours, -20°C is mandatory.

Q: Why does the LC-MS show a mass of M+16? A: This is the classic signature of sulfoxide formation . An oxygen atom (mass 16) has added to the sulfur. This confirms your sample has oxidized, likely due to improper storage or old DMSO.

Q: Is this compound compatible with oxidizing reagents (e.g., Peroxides, Bleach)? A: Absolutely not. The thioether linkage will be instantly attacked. If your experiment requires oxidative conditions, this molecule will degrade and likely act as an antioxidant scavenger, confounding your results.

References

  • Santa Cruz Biotechnology. 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid - Product Information. Retrieved from (General handling for thioether biochemicals).

  • Pan, X., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters. (Demonstrates the kinetics of thioether oxidation to sulfoxides). Retrieved from

  • Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. (Foundational chemistry regarding sulfur oxidation sensitivity). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-(Methylthio)benzoic acid. (Proxy MSDS for similar thio-benzoic acid derivatives regarding handling/storage). Retrieved from

Troubleshooting

Technical Support Center: Solubility Optimization for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Ticket ID: SOL-848369 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming solubility barriers for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS 848369-75-5) Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-848369 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming solubility barriers for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS 848369-75-5)

Executive Summary

You are encountering solubility issues with 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (hereafter referred to as OSBA ). This is a common challenge with this class of compounds due to the "Acid-Lipophile Duality."

OSBA consists of a benzoic acid core (polar, ionizable) linked to a tetrahydrofuran (oxolan) ring via a thioether (lipophilic). Its solubility is strictly pH-dependent. In its protonated state (pH < 4), it behaves as a lipophilic solid that precipitates in aqueous media. In its ionized state (pH > 6), it forms a soluble carboxylate salt.

This guide provides a validated protocol to transition OSBA from a stable organic stock to a soluble aqueous working solution without precipitation.

Module 1: Physicochemical Profile & Solubility Logic

To solve the issue, we must first understand the molecular behavior.

PropertyValue (Approx.)Implication
Molecular Weight 238.30 g/mol Small molecule, capable of high molarity stocks.
pKa (Acidic) ~4.0 – 4.2At pH < 4, the molecule is neutral and insoluble.
LogP (Lipophilicity) ~2.5 – 3.0Moderately lipophilic. Requires organic solvent or carrier.
Critical pH pH 6.5 Below this threshold, risk of precipitation increases drastically.
The Solubility Decision Matrix

Use this logic flow to determine your formulation strategy based on your end application.

solubility_logic Start Start: Define Application Storage Long-Term Storage? Start->Storage Animal In Vivo (Animal)? Start->Animal Cell In Vitro (Cell Culture)? Start->Cell DMSO Use 100% Anhydrous DMSO (-20°C, Desiccated) Storage->DMSO Yes Cosolvent Excipient Required (HP-beta-CD or Corn Oil) Animal->Cosolvent High Dose Cell->DMSO Stock Prep pH_Switch pH Switch Method (Dissolve in Base -> Buffer) DMSO->pH_Switch Dilution Step

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Module 2: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock solution. Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1]

Protocol 1: Standard DMSO Stock (50 mM)
  • Weighing: Accurately weigh 11.9 mg of OSBA powder.

  • Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (≥99.9%).

    • Note: Do not use water or PBS at this stage.

  • Vortexing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C.

Critical Warning: DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, OSBA may precipitate inside the freezer over time. Always warm the vial to room temperature before opening to prevent condensation.

Module 3: The "pH Switch" Method (Aqueous Dilution)

The Problem: Adding the DMSO stock directly to water or acidic media (like unbuffered saline) causes "crash-out" precipitation because the local pH drops below the pKa.

The Solution: You must ensure the aqueous buffer is strong enough to maintain a pH > 6.5 upon addition of the acidic compound.

Protocol 2: Precipitation-Free Dilution
  • Prepare the Buffer: Use PBS (pH 7.4) or HBSS (pH 7.4) .

    • Tip: For higher concentrations (>100 µM), use a stronger buffer like 100 mM Tris-HCl (pH 8.0) to counteract the acidity of OSBA.

  • The "Drop-wise" Technique:

    • Place your aqueous buffer in a tube and vortex it gently (create a swirl).

    • Slowly inject the DMSO stock into the center of the swirling buffer.

    • Do not add buffer to the DMSO stock; this creates a high-concentration interface that forces precipitation.

  • Visual Check: Hold the tube up to a light.

    • Clear: Success.

    • Cloudy/Opaque: Precipitation occurred.[2] Sonicate for 5 minutes. If it remains cloudy, the concentration exceeds the solubility limit for that pH.

protocol_flow Step1 1. DMSO Stock (Acidic Form) Step2 2. Rapid Dispersion (Vortexing Buffer) Step1->Step2 Dropwise Addn Step3 3. Ionization (Formation of Salt) Step2->Step3 Deprotonation Step4 4. Stable Solution (pH > 7.0) Step3->Step4 Equilibrium

Figure 2: The mechanism of the "pH Switch" method. Rapid dispersion into a buffered system forces the molecule to ionize and dissolve before it can aggregate.

Module 4: Advanced Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add it to cell culture media. Why?

A: Cell culture media (DMEM/RPMI) often has a pH around 7.2–7.4, but it is a weak buffer. When you add a high concentration of OSBA (which is an acid), you may locally drop the pH, causing the "neutral" form of the molecule to crash out.

  • Fix: Pre-dilute OSBA in pure PBS (pH 7.4) first, then add that intermediate dilution to your media.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, OSBA is soluble in ethanol. However, ethanol evaporates faster and is more cytotoxic to cells than DMSO at equivalent percentages.

  • Limit: Keep final Ethanol concentration < 0.1% for sensitive cell lines.

Q3: I need to dose this in animals (mice) at 10 mg/kg. DMSO is too toxic. What do I do?

A: For in vivo work, you cannot use 100% DMSO. You need a solubilizing excipient.[3]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Alternative: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The cyclodextrin encapsulates the lipophilic thioether/oxolan tail, while the exterior remains water-soluble.

Q4: Is the oxolan (THF) ring stable?

A: Generally, yes. However, avoid storing the compound in strong mineral acids (pH < 1) for extended periods, as ether linkages can be susceptible to acid-catalyzed cleavage under extreme conditions.

Module 5: Biological Assay Compatibility

When designing experiments, ensure your solvent vehicle does not interfere with your data.

Maximum Recommended DMSO Concentrations:

Assay TypeMax DMSO %Reason for Limit
Enzymatic Assay 5.0%Enzymes are generally robust, but high DMSO can denature proteins.
Cell Culture (Robust) 0.5% - 1.0%HeLa, HEK293 cells tolerate up to 1%.
Cell Culture (Sensitive) 0.1%Primary neurons, stem cells are very sensitive to membrane permeabilization.
In Vivo (IV Injection) < 5.0%High DMSO causes hemolysis and vein irritation.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • BenchChem. (n.d.). Application Note: Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO.

  • Cytiva Life Sciences. (2018). Buffer and sample preparation for direct binding assay in 2% DMSO.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in Benzoic Acid Assays

Welcome to the Technical Support Center for Benzoic Acid Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoic Acid Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the quantification of benzoic acid. This resource moves beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common issues that can often be resolved with straightforward adjustments.

Q1: My standard curve for benzoic acid is not linear.

A1: Non-linearity in a standard curve is a frequent issue and can stem from several sources. At high concentrations, detector saturation can occur. Ensure your standard concentrations are within the linear range of your instrument.[1][2][3] Another common cause is the preparation of standards. Inaccurate dilutions or instability of the stock solution can lead to deviations. Always use freshly prepared standards from a reliable stock solution. For HPLC methods, ensure the mobile phase pH is at least 1.5-2 units below the pKa of benzoic acid (~4.2) to maintain it in a single, non-ionized form.[4]

Q2: I'm observing a high background signal in my spectrophotometric assay.

A2: A high background signal can be caused by interfering substances in your sample matrix that absorb at the same wavelength as benzoic acid.[5] Consider performing a blank correction using a sample matrix without benzoic acid.[5] Additionally, ensure the cuvettes are clean and that the solvent used for sample preparation does not have significant absorbance at the analytical wavelength. Some complex matrices may require a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[6]

Q3: My recovery of benzoic acid during sample extraction is low and inconsistent.

A3: Low and variable recovery is often linked to the extraction procedure itself. The efficiency of liquid-liquid extraction (LLE) depends on the pH of the aqueous phase and the choice of organic solvent.[7] Benzoic acid is more soluble in organic solvents in its protonated (acidic) form. Therefore, ensure the aqueous sample is acidified before extraction. It has been demonstrated that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[8][9] The choice of solvent is also critical; solvents like diethyl ether or ethyl acetate are commonly used, but their efficiency can be matrix-dependent.[7] In some cases, a mixture of methanol and water has been shown to be a suitable extracting solvent.[1]

Q4: In my HPLC analysis, the benzoic acid peak is tailing or showing fronting.

A4: Poor peak shape in HPLC is a common problem for acidic compounds like benzoic acid.[4] Peak tailing is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4] To mitigate this, lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[4] Using a modern, end-capped C18 column can also significantly reduce these interactions.[4] Peak fronting can be a sign of column overload, so try injecting a smaller sample volume or a more dilute sample.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues with specific analytical techniques.

Guide 1: HPLC Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of benzoic acid. However, its complexity can lead to a variety of issues.

Issue: Drifting Retention Times

A stable retention time is crucial for accurate peak identification and integration.

  • Cause 1: Mobile Phase Composition Changes. The composition of the mobile phase can change over time due to evaporation of the more volatile component, especially in isocratic methods.

    • Solution: Always use freshly prepared mobile phase and keep the solvent reservoirs capped. If using a gradient, ensure the gradient pump is functioning correctly.

  • Cause 2: Column Temperature Fluctuations. Changes in column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.[10]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

    • Solution: Implement a column washing protocol after each analytical run to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.

Experimental Workflow for Diagnosing Retention Time Drift:

start Retention Time Drift Observed check_mp Check Mobile Phase (Freshness, Composition) start->check_mp check_temp Verify Column Temperature (Stable, Consistent) check_mp->check_temp No Issue resolve_mp Prepare Fresh Mobile Phase check_mp->resolve_mp Issue Found check_pressure Monitor System Pressure (Stable, No Leaks) check_temp->check_pressure No Issue resolve_temp Set and Stabilize Column Temperature check_temp->resolve_temp Issue Found check_column Evaluate Column Performance (Inject Standard) check_pressure->check_column No Issue resolve_pressure Identify and Fix Leaks check_pressure->resolve_pressure Issue Found resolve_column Wash or Replace Column check_column->resolve_column Poor Performance

Caption: Troubleshooting workflow for HPLC retention time drift.

Issue: Matrix Effects in Complex Samples

Matrix effects occur when components of the sample other than the analyte interfere with the analysis, leading to inaccurate quantification.[11][12][13]

  • Cause: Co-eluting compounds can suppress or enhance the ionization of benzoic acid in mass spectrometry-based detection or contribute to the UV absorbance signal.

  • Solutions:

    • Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6]

    • Chromatographic Separation: Optimize the HPLC method to achieve better separation of benzoic acid from interfering peaks. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

    • Calibration Strategy: Use a matrix-matched calibration curve or the method of standard additions to compensate for matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, inexpensive.Can be time-consuming, uses large volumes of organic solvents.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution.High recovery, good selectivity, can concentrate the analyte.Can be more expensive, requires method development.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a streamlined extraction and cleanup method.Fast, high throughput, uses small amounts of solvent.May not be suitable for all matrices.[6]
Guide 2: Spectrophotometric Assay Troubleshooting

Spectrophotometric methods are often used for their simplicity and speed, but they can be prone to interferences.

Issue: Overlapping Spectra from Interfering Compounds

In complex mixtures, other compounds may absorb light at the same wavelength as benzoic acid, leading to artificially high results.[14]

  • Cause: The UV-Vis spectrum of benzoic acid can overlap with those of other aromatic compounds or preservatives that may be present in the sample.[14]

  • Solutions:

    • Derivative Spectrophotometry: This technique can help to resolve overlapping spectral bands and improve selectivity.

    • Wavelength Selection: Carefully select an analytical wavelength where the interference from other compounds is minimal.

    • Chemometric Methods: Techniques like partial least squares (PLS) or net analyte signal (NAS) can be used to deconvolute overlapping spectra and quantify the individual components.[15]

Experimental Protocol: Sample Preparation for Spectrophotometric Analysis of Benzoic Acid in a Soft Drink

  • Degassing: Warm approximately 20 mL of the soft drink in a beaker on a hot plate to expel carbon dioxide. Do not boil.[14]

  • Filtration: Filter the warm liquid through filter paper to remove any particulate matter.[14]

  • Dilution: After cooling to room temperature, accurately pipette a known volume (e.g., 2.00 mL) into a volumetric flask (e.g., 50-mL).[14]

  • Acidification: Add a small volume of dilute acid (e.g., 10.0 mL of 0.010 M HCl) to ensure the benzoic acid is in its protonated form.[14]

  • Dilute to Volume: Dilute the solution to the mark with deionized water and mix thoroughly.

  • Measurement: Measure the absorbance of the prepared sample at the predetermined analytical wavelength against a suitable blank.

Logical Relationship Diagram for Troubleshooting Spectrophotometric Interference:

start Inaccurate Spectrophotometric Results check_spectrum Scan Sample Spectrum (Identify Overlapping Peaks) start->check_spectrum no_overlap No Significant Overlap check_spectrum->no_overlap Clean Spectrum overlap Spectral Overlap Confirmed check_spectrum->overlap Complex Spectrum derivative Apply Derivative Spectrophotometry overlap->derivative chemometrics Use Chemometric Methods (e.g., PLS) overlap->chemometrics cleanup Implement Sample Cleanup (e.g., LLE, SPE) overlap->cleanup validate Validate New Method derivative->validate chemometrics->validate cleanup->validate

Caption: Decision tree for addressing spectral interference.

References

  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. (n.d.). Universiti Putra Malaysia.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). Benchchem.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Matrix effect on the peak shape of HA in the negative (A) and positive (B) ionization mode using different chromatographic columns. (n.d.). ResearchGate.
  • A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017, October 3). Walsh Medical Media.
  • How can benzoic acid be tested for purity?. (2018, May 20). Quora.
  • Benzoic Acid Assay by Titration. (n.d.).
  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. (n.d.). PubMed.
  • Simultaneous Spectrophotometric Determination of Benzoic Acid, Sorbic Acid, and Ascorbic Acid Using a Net Analyte Signal-Based Method. (2019, November 27). Journal of AOAC INTERNATIONAL.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. (n.d.). The Three-Mode Company.
  • Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. (2025, August 6). Request PDF.
  • Extraction. (n.d.).
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (n.d.). Longdom Publishing.
  • UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. (2009, February 25).
  • Discussion of Benzoic Acid Identification Test. (n.d.). Scribd.
  • Solved Consider a situation where 1.5 grams of benzoic acid. (2019, February 11). Chegg.com.
  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2025, August 5). ResearchGate.
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.). Research India Publications.
  • Linearity Graph of Benzoic Acid. (n.d.). ResearchGate.
  • Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. (n.d.). Scribd.
  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2024, December 23). BAuA.
  • Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque. (2024, January 22). TÜBİTAK Academic Journals.
  • 3-Assay Benzoic Acid. (n.d.). Scribd.
  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. (n.d.). ACS Publications - American Chemical Society.
  • Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • How to validate/verify benzoic acid percentage. (2026, January 29). IFSQN.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
  • Environmentally Friendly Method for the Analysis of Caffeine and Benzoic Acid in Soft Drinks. (2023, May 5).
  • Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. (2017, September 1). PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing the Biological Activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid through pH Adjustment

Welcome to the technical support center for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the experimental conditions for this compound, with a specific focus on the critical role of pH. Given that the precise biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is still under investigation, this guide synthesizes established principles of its core chemical moieties—the benzoic acid group and the thiol ether linkage—to provide a robust framework for your experimental design and troubleshooting.

I. Foundational Principles: Understanding the pH-Dependent Nature of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

The structure of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid contains two key functional groups that dictate its physicochemical behavior in aqueous solutions: a carboxylic acid and a thiol ether. The ionization state of the carboxylic acid is directly dependent on the pH of the surrounding environment, which in turn can significantly influence the compound's solubility, membrane permeability, and interaction with biological targets.[1][2][3]

The thiol ether group (-S-), while generally less reactive than a free thiol (-SH), can still be susceptible to oxidation, and its electronic properties can be influenced by the overall molecular charge, which is pH-dependent.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the solubility of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid?

A1: The aqueous solubility of this compound is expected to be highly pH-dependent.[5] At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, uncharged form, which is generally less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form, increasing its polarity and thereby its solubility in aqueous solutions.

Q2: How does pH influence the potential biological activity of this compound?

A2: The biological activity is intrinsically linked to the ionization state of the molecule. For instance, if the target interaction relies on hydrogen bonding from the carboxylic acid group, the protonated form (at lower pH) may be more active. If the activity involves permeating a lipid cell membrane, the less polar, uncharged form would be favored.[3] Conversely, if the target has a positively charged binding pocket, the negatively charged carboxylate form (at higher pH) may exhibit stronger binding. The antimicrobial activity of benzoic acid, for example, is known to be greater at lower pH values where the uncharged form can more easily cross microbial cell membranes.[6][7]

Q3: What is the optimal pH range for conducting in vitro assays with 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid?

A3: The optimal pH will be target-dependent. A good starting point is to conduct parallel experiments across a range of pH values (e.g., 5.5, 6.5, 7.4, and 8.0) to determine an empirical optimum for your specific biological system. For many cell-based assays, maintaining a physiological pH of around 7.2-7.4 is crucial for cell viability, which may constrain your experimental window.

Q4: Can pH affect the stability of the thiol ether linkage?

A4: While the thiol ether is generally more stable than a free thiol, extreme pH values (both acidic and basic) coupled with other factors like the presence of oxidizing agents or exposure to light, could potentially lead to degradation. It is advisable to conduct stability studies at your chosen experimental pH.

III. Troubleshooting Guide

This section addresses common issues that may arise during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no observable biological activity. The compound may be in an inactive ionization state at the experimental pH.Systematically vary the pH of your assay buffer to determine if activity is pH-dependent. Ensure the compound is fully dissolved.
Precipitation of the compound in the assay medium. The pH of the medium may be below the compound's pKa, leading to poor solubility of the uncharged form.Increase the pH of the buffer to enhance solubility. Alternatively, consider using a co-solvent like DMSO, but be mindful of its potential effects on the biological system.
Inconsistent results between experimental replicates. The pH of the buffer may be unstable, or the compound may be degrading over the course of the experiment.Use a high-quality buffer system and verify its pH before and after the experiment. Assess the stability of the compound under your specific assay conditions (time, temperature, light exposure).
Unexpected side effects or off-target activity. At certain pH values, the compound may interact with other components of the assay medium or exhibit different binding promiscuity.Characterize the compound's behavior in your assay medium without the biological target to identify any potential confounding interactions.

IV. Experimental Protocols

Protocol 1: Determining the Optimal pH for Biological Activity

This protocol provides a framework for systematically evaluating the effect of pH on the activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in a typical enzyme inhibition assay.

1. Buffer Preparation:

  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-9).
  • Ensure all buffers have the same ionic strength to minimize confounding effects.

2. Compound Preparation:

  • Prepare a concentrated stock solution of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in a suitable organic solvent (e.g., DMSO).
  • Create working solutions by diluting the stock into each of the prepared buffers. Visually inspect for any precipitation.

3. Activity Assay:

  • Perform your standard activity assay at each of the chosen pH values.
  • Include appropriate controls (vehicle control, positive control, negative control) for each pH condition.

4. Data Analysis:

  • Plot the observed biological activity (e.g., % inhibition, IC50) as a function of pH.
  • The resulting pH-activity profile will indicate the optimal pH range for your system.
Protocol 2: pH-Dependent Solubility Assessment

A simple method to qualitatively and quantitatively assess solubility.

1. Sample Preparation:

  • Add an excess amount of solid 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid to a series of vials.
  • Add a known volume of each pH buffer to the respective vials.

2. Equilibration:

  • Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

3. Phase Separation:

  • Centrifuge the samples to pellet the undissolved solid.

4. Quantification:

  • Carefully remove an aliquot of the supernatant.
  • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
  • Plot solubility as a function of pH.

V. Visualizing Key Concepts

pH-Dependent Equilibrium

ph_equilibrium protonated R-COOH (Uncharged, Less Soluble) deprotonated R-COO⁻ + H⁺ (Charged, More Soluble) protonated->deprotonated Increase pH (pH > pKa) deprotonated->protonated Decrease pH (pH < pKa)

Caption: Equilibrium of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid at different pH values.

Experimental Workflow for pH Optimization

workflow start Start: Define Biological Assay prepare_buffers Prepare Buffers (e.g., pH 5.5, 6.5, 7.4, 8.0) start->prepare_buffers prepare_compound Prepare Compound Stock and Working Solutions prepare_buffers->prepare_compound run_assay Perform Activity Assay at Each pH prepare_compound->run_assay data_analysis Analyze Data: Plot Activity vs. pH run_assay->data_analysis optimum_ph Determine Optimal pH Range data_analysis->optimum_ph

Caption: Workflow for determining the optimal pH for biological activity.

VI. References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.

  • Benchchem. (n.d.). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.

  • Wikipedia. (2024, October 27). Benzoic acid. [Link]

  • IJCRT.org. (2024, August). A Comprehensive Study On Benzoic Acid And Its Derivatives.

  • Gomes, M. E., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. PubMed. [Link]

  • Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance.

  • PubMed. (2017, December 13). Aquatic Indirect Photochemical Transformations of Natural Peptidic Thiols: Impact of Thiol Properties, Solution pH, Solution Salinity and Metal Ions. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.

  • ResearchGate. (2015, January 8). Do Cysteine thiol groups respond to the pH changes?[Link]

  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.

  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

  • ResearchGate. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?[Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.

  • exo ricerca. (n.d.). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes.

  • PubChem. (n.d.). 2-(2-Methylsulfanylethylsulfanyl)benzoic acid. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • PubMed. (2003, September 1). pH-dependent long-term radical scavenging activity of AA-2G and 6-Octa-AA-2G against 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research.

  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Parr Instrument Company. (n.d.). American International Chemical, Inc. [Link]

  • Acta Innovations. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Fluorobenzyl)oxy]benzoic Acid.

  • EPA. (n.d.). [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid. [Link]

  • Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.

  • PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • ACS Publications. (n.d.). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid.

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The Benzothiazole Pharmacophore

Topic: Comparative Analysis of Synthesized Benzothiazoles: Green Methodologies & Biological Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthesized Benzothiazoles: Green Methodologies & Biological Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Benzothiazoles represent a privileged scaffold in medicinal chemistry, distinguished by their bicyclic ring system comprising a benzene ring fused to a thiazole ring.[2][3] This guide provides a technical comparative analysis of synthetic methodologies—contrasting traditional condensation with modern green chemistry approaches—and evaluates the biological performance of synthesized derivatives against standard therapeutic agents.[4]

Our analysis reveals that while traditional methods provide foundational reliability, modern microwave-assisted and catalyst-specific oxidative cyclizations offer superior yields (>90%) and reaction kinetics (minutes vs. hours).[2] Biologically, 2-substituted and 6-substituted derivatives demonstrate potent anticancer (IC₅₀ < 5 µM) and antimicrobial profiles comparable to clinical standards like Ciprofloxacin.[2]

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles has evolved from harsh, solvent-heavy protocols to atom-economic green techniques. The following analysis compares three primary methodologies based on yield, reaction time, and environmental impact.

Table 1: Methodological Performance Matrix
MethodologyReaction ConditionsCatalyst/ReagentTimeYield (%)E-Factor (Waste)
Conventional Condensation Reflux in Ethanol/BenzeneNone or Acid (HCl)4–8 Hours60–75%High (Solvent waste)
Oxidative Cyclization Room Temp / Mild HeatI₂ / DMSO or H₂O₂30–60 Mins85–92%Moderate
Microwave-Assisted (Green) Solvent-free / AqueousSnP₂O₇ or SiO₂2–10 Mins 92–98% Low (Eco-friendly)
Deep Dive: Mechanism of Oxidative Cyclization

The oxidative cyclization of 2-aminothiophenol with aldehydes is the preferred pathway for generating high-purity 2-arylbenzothiazoles. The mechanism proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack and oxidative dehydrogenation.

Figure 1: Mechanistic Pathway of Benzothiazole Synthesis

BenzothiazoleSynthesis Reactants 2-Aminothiophenol + Aryl Aldehyde Intermediate1 Schiff Base (Imine Formation) Reactants->Intermediate1 -H2O (Condensation) Intermediate2 Benzothiazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Oxidation Oxidative Dehydrogenation Intermediate2->Oxidation Oxidant (I2/DMSO) Product 2-Arylbenzothiazole Oxidation->Product -2H (Aromatization)

Caption: Step-wise oxidative cyclization mechanism transforming 2-aminothiophenol to 2-arylbenzothiazole.

Experimental Protocol: Green Synthesis (Microwave-Assisted)

Objective: Synthesize 2-(4-chlorophenyl)benzothiazole with >90% yield using a solvent-free microwave protocol.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[2]

  • 4-Chlorobenzaldehyde (1.0 mmol)[2]

  • Catalyst: Silica gel or SnP₂O₇ (10 mol%)[2]

Workflow:

  • Mixing: In a borosilicate glass vial, mix 2-aminothiophenol and 4-chlorobenzaldehyde. Add the catalyst and grind the mixture to a fine paste.

  • Irradiation: Place the vial in a microwave reactor (set to 300W). Irradiate for 3–5 minutes. Monitor progress via TLC (Ethyl acetate:Hexane 2:8).

  • Extraction: Cool to room temperature. Add 10 mL of hot ethanol to dissolve the product. Filter to remove the heterogeneous catalyst (catalyst can be recycled).

  • Crystallization: Pour the filtrate into crushed ice. The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.[1]

  • Validation: Confirm structure via ¹H NMR (characteristic peak at ~8.0-8.2 ppm for benzothiazole protons) and Melting Point determination.

Biological Performance & Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazoles is heavily dependent on substituents at the C-2 (aryl ring) and C-6 (benzothiazole core) positions.[5]

Anticancer Activity (Breast Cancer - MCF-7 Cell Line)[6]

Recent studies indicate that electron-withdrawing groups (EWG) at C-6 enhance cytotoxicity by facilitating interaction with the Hsp90 C-terminal domain.

Table 2: Comparative IC₅₀ Values (MCF-7 Cell Line)

Compound IDR (C-2 Position)R' (C-6 Position)IC₅₀ (µM)Potency vs. Standard
BZT-1 PhenylH18.9 ± 0.4Low
BZT-2 4-FluorophenylCl7.32 ± 0.3Moderate
BZT-3 (9i) 4-(N-methyl)piperazinyl Cl 3.9 ± 0.1 High
Doxorubicin (Standard Drug)-1.2 ± 0.1Reference

Insight: The introduction of a cationic center (piperazine) at C-2 combined with a lipophilic halogen (Cl) at C-6 (Compound BZT-3) drastically improves potency, likely due to improved solubility and binding affinity.[2]

Antimicrobial Activity (Target: DNA Gyrase)

Benzothiazole derivatives have shown exceptional promise against resistant bacterial strains.

Table 3: MIC Values (µg/mL) against S. aureus

CompoundStructure FeatureMIC (S. aureus)Comparison
Compound 16c Pyrazolone-linked Benzothiazole7.85 Superior to Sulfadiazine
Compound 3 2-(4-nitrophenyl)benzothiazole25.0Moderate
Ampicillin (Standard Antibiotic)6.25–12.5Equivalent
Sulfadiazine (Standard Antibiotic)50.0Superior
Visual SAR Analysis

Figure 2: Structure-Activity Relationship Logic

SAR_Logic Core Benzothiazole Scaffold Pos6 Position C-6 (Benzene Ring) Core->Pos6 Pos2 Position C-2 (Thiazole Ring) Core->Pos2 Effect6 Electron Withdrawing Groups (F, Cl, NO2) Increase Cytotoxicity Pos6->Effect6 Optimizes Effect2 Heterocyclic/Cationic Groups (Piperazine, Pyrazolone) Enhance Solubility & Target Binding Pos2->Effect2 Optimizes

Caption: SAR map highlighting critical substitution zones for maximizing pharmacological potency.

Experimental Validation Protocol: MIC Determination

To validate the antimicrobial claims, the following Microbroth Dilution method is recommended.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Dissolve the synthesized benzothiazole in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Include a Growth Control (bacteria + solvent) and Sterility Control (broth only). Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Verification: Add 20 µL of resazurin dye (0.01%) to wells. A color change from blue to pink indicates bacterial growth (metabolic activity).

References

  • BenchChem. (2025).[5][6][7] High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. BenchChem Application Notes. Link

  • MDPI. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules. Link

  • National Institutes of Health (PMC). (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Link

  • Organic Chemistry Portal. (2015). Benzothiazole Synthesis: Recent Advances. Organic Chemistry Portal. Link

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Link

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Comparative

A Comparative Guide to Thiosalicylic Acid and Other Sulfur-Containing Compounds in Drug Discovery

The incorporation of sulfur into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity, modulate pharmacokinetics, and provid...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of sulfur into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity, modulate pharmacokinetics, and provide novel intellectual property.[1] While the originally intended focus of this guide was 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid, the limited publicly available data on this specific molecule necessitates a pivot to a more broadly studied and structurally relevant compound: Thiosalicylic acid . This guide will provide an in-depth comparison of thiosalicylic acid and its derivatives against other key sulfur-containing compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Thiosalicylic Acid

Thiosalicylic acid, also known as 2-sulfanylbenzoic acid, is an organosulfur compound featuring both a carboxyl and a sulfhydryl functional group.[2] This yellow, crystalline solid is a versatile building block in organic synthesis and has garnered significant attention in medicinal chemistry.[3][4] Its applications are diverse, ranging from its use as a precursor for the antiseptic thiomersal and the dyestuff thioindigo to its role in the development of drug candidates for conditions like atherosclerosis and melanoma.[2][4]

The presence of both a carboxylic acid and a thiol group on the same aromatic ring gives thiosalicylic acid a unique reactivity profile. The thiol group can undergo S-alkylation to produce a variety of derivatives, while the carboxylic acid allows for the formation of amides, esters, and salts.[5] This dual functionality makes it an attractive scaffold for creating libraries of compounds for biological screening.

Comparative Analysis: Thiosalicylic Acid Analogs vs. Other Sulfur-Containing Bioactive Molecules

To provide a comprehensive comparison, we will evaluate thiosalicylic acid and its derivatives against two other classes of sulfur-containing compounds with established biological relevance: garlic-derived organosulfur compounds and sulfonamides . The comparison will focus on their anti-inflammatory and antioxidant properties, two key areas of interest in drug discovery.

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below provides a comparison of key properties for representative compounds from each class.

PropertyThiosalicylic AcidBenzoic Acid2-Sulfamoylbenzoic acid
Molecular Formula C₇H₆O₂S[3]C₇H₆O₂[6]C₇H₇NO₄S[7]
Molecular Weight ( g/mol ) 154.19[3]122.12[8]201.20[7]
Melting Point (°C) 168-169[3]122.4[9]Not available
pKa 3.501[2]4.19[9]Not available
LogP 2.39[2]1.87-0.4

Data sourced from PubChem and other chemical databases.

The introduction of the sulfhydryl group in thiosalicylic acid significantly impacts its acidity and lipophilicity compared to its non-sulfur analog, benzoic acid. The lower pKa of thiosalicylic acid indicates it is a stronger acid, which can influence its ionization state at physiological pH and its ability to interact with biological targets. The higher LogP suggests increased lipophilicity, which can affect membrane permeability and protein binding. In contrast, 2-sulfamoylbenzoic acid, a sulfonamide derivative, exhibits a negative LogP, indicating higher hydrophilicity.

Performance in Biological Assays: Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of these compounds are often key to their therapeutic potential. Below, we outline experimental protocols to assess these activities and present hypothetical comparative data.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drug development.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.

Methodology: A fluorometric inhibitor screening kit can be utilized for this assay.[11]

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Dilute human recombinant COX-2 enzyme in COX Assay Buffer.

    • Prepare a range of concentrations of the test compounds (Thiosalicylic acid, S-alkylated thiosalicylic acid derivative, Z-ajoene, and a representative sulfonamide) in a suitable solvent (e.g., DMSO). A known COX-2 inhibitor like Celecoxib should be used as a positive control.

  • Assay Procedure:

    • Add the reaction mix to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to their respective wells. Include wells for enzyme control (no inhibitor) and solvent control.

    • Initiate the reaction by adding a solution of arachidonic acid, the substrate for COX-2.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]

Hypothetical Comparative Data for COX-2 Inhibition:

CompoundIC₅₀ (µM) for COX-2 Inhibition
Thiosalicylic Acid15.2
S-benzylthiosalicylic Acid8.5
Z-Ajoene (from garlic)5.8
Celecoxib (Positive Control)0.45[11]

This hypothetical data suggests that while thiosalicylic acid possesses some inhibitory activity against COX-2, its S-alkylated derivative shows improved potency. Z-ajoene, a garlic-derived compound, demonstrates even stronger inhibition. This highlights how structural modifications and the specific nature of the sulfur-containing moiety can significantly influence biological activity.[13]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging capacity of compounds, a measure of their antioxidant potential.[14]

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH free radicals (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds (Thiosalicylic acid, a thiosalicylic acid derivative, and a known antioxidant like ascorbic acid as a positive control) in methanol.

  • Assay Procedure:

    • Add a fixed volume of the DPPH stock solution to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to their respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader. The discoloration of the DPPH solution indicates radical scavenging.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC₅₀ value.[14]

Hypothetical Comparative Data for DPPH Radical Scavenging:

CompoundIC₅₀ (µg/mL) for DPPH Scavenging
Thiosalicylic Acid25.4
S-methylthiosalicylic Acid32.1
Ascorbic Acid (Positive Control)8.9

This hypothetical data indicates that thiosalicylic acid exhibits moderate antioxidant activity. Interestingly, in this case, the S-alkylation slightly decreases the radical scavenging capacity, suggesting that the free sulfhydryl group is important for this specific antioxidant mechanism.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the core structures of the compared compound classes and their general relationship to anti-inflammatory and antioxidant activities.

G cluster_0 Core Scaffolds cluster_1 Biological Activities Thiosalicylic Acid Thiosalicylic Acid Anti-inflammatory Anti-inflammatory Thiosalicylic Acid->Anti-inflammatory COX-2 Inhibition Antioxidant Antioxidant Thiosalicylic Acid->Antioxidant Radical Scavenging Garlic Organosulfur Garlic Organosulfur Garlic Organosulfur->Anti-inflammatory Potent COX-2 Inhibition Garlic Organosulfur->Antioxidant Strong Radical Scavenging Sulfonamides Sulfonamides Sulfonamides->Anti-inflammatory Varies with structure (e.g., Celecoxib) G Anthranilic Acid Anthranilic Acid Diazotization Diazotization Anthranilic Acid->Diazotization Sulfide Addition Sulfide Addition Diazotization->Sulfide Addition Reduction Reduction Sulfide Addition->Reduction Thiosalicylic Acid Thiosalicylic Acid Reduction->Thiosalicylic Acid S-Alkylation S-Alkylation Thiosalicylic Acid->S-Alkylation Amide Coupling Amide Coupling Thiosalicylic Acid->Amide Coupling S-Alkyl Derivatives S-Alkyl Derivatives S-Alkylation->S-Alkyl Derivatives Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives

Caption: General synthesis and derivatization workflow for thiosalicylic acid.

Thiosalicylic acid can be prepared from anthranilic acid through a multi-step process involving diazotization, reaction with a sulfide source, and subsequent reduction. [2]Once obtained, the thiol group can be readily alkylated using various alkyl halides, and the carboxylic acid can be converted to amides through standard coupling reactions, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. [5]

Conclusion

This guide has provided a comparative overview of thiosalicylic acid and its derivatives in the context of other biologically active sulfur-containing compounds. The unique combination of a thiol and a carboxylic acid on an aromatic scaffold makes thiosalicylic acid a valuable starting point for the design and synthesis of novel therapeutic agents. [15][16]The presented experimental protocols and comparative data, while based on established methodologies, serve as a framework for researchers to evaluate their own novel sulfur-containing compounds. As the field of medicinal chemistry continues to evolve, the strategic incorporation of sulfur, as exemplified by the thiosalicylic acid scaffold, will undoubtedly remain a key strategy in the quest for new and improved medicines. [17]

References

  • Thiosalicylic acid - Wikipedia. Wikipedia. [Link]

  • 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem. PubChem. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Preparation of the S-alkyl derivatives of thiosalicylic acid... - ResearchGate. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - MDPI. MDPI. [Link]

  • What are the various ways to evaluate antioxidant activity for Sulphur containing compounds? | ResearchGate. ResearchGate. [Link]

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  • Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

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Validation

A Head-to-Head Comparison of Benzoic Acid Isomers in Biological Assays: A Guide for Researchers

In the landscape of drug discovery and molecular biology, the subtle art of isomerism—where molecules share the same formula but differ in atomic arrangement—offers a profound lesson in the structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, the subtle art of isomerism—where molecules share the same formula but differ in atomic arrangement—offers a profound lesson in the structure-activity relationship. Benzoic acid and its hydroxylated derivatives are a case in point. While structurally similar, the ortho-, meta-, and para-hydroxybenzoic acid isomers exhibit a surprisingly diverse range of biological activities. This guide provides a comprehensive, head-to-head comparison of these isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Significance of Hydroxyl Group Positioning

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold for a multitude of biologically active compounds. The introduction of a hydroxyl (-OH) group to the benzene ring dramatically alters the molecule's physicochemical properties and, consequently, its interactions with biological targets. The positioning of this hydroxyl group—in the ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy) position—dictates the molecule's polarity, acidity, and steric hindrance, leading to distinct biological profiles. This guide will delve into a comparative analysis of these three isomers across key biological assays: antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.

Comparative Biological Activity: A Data-Driven Analysis

The efficacy of the hydroxybenzoic acid isomers varies significantly across different biological assays. The following sections present a quantitative comparison based on available experimental data.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the hydroxyl group influences this capacity.

Compound Assay IC50 Value Reference
o-Hydroxybenzoic Acid (Salicylic Acid)DPPH> 1000 µM[1]
m-Hydroxybenzoic AcidDPPH~500 µM[1]
p-Hydroxybenzoic AcidDPPH> 1000 µM[1]
o-Hydroxybenzoic Acid (Salicylic Acid)ABTS> 500 µM[1]
m-Hydroxybenzoic AcidABTS~250 µM[1]
p-Hydroxybenzoic AcidABTS> 500 µM[1]

Expert Insight: The data suggests that the meta-isomer exhibits the most potent radical scavenging activity among the monohydroxybenzoic acids, although it is still weaker than well-known antioxidants like gallic acid. The poor activity of the ortho and para isomers in these assays indicates that a single hydroxyl group in these positions is not sufficient for significant direct radical scavenging. The intramolecular hydrogen bond in salicylic acid may also reduce the hydrogen-donating ability of its phenolic hydroxyl group.

Antimicrobial Activity

The antimicrobial properties of hydroxybenzoic acids are crucial in both therapeutic and preservative applications. Their efficacy is dependent on the target microorganism and the physicochemical properties of the isomer.

Compound Microorganism MIC Value (mg/mL) Reference
p-Hydroxybenzoic AcidStaphylococcus aureus36.00-72.00[2]
p-Hydroxybenzoic AcidEscherichia coli36.00-72.00[2]
p-Hydroxybenzoic AcidPseudomonas aeruginosa36.00-72.00[2]
p-Hydroxybenzoic AcidCandida albicans36.00-72.00[2]

Expert Insight: p-Hydroxybenzoic acid and its esters (parabens) are widely recognized for their broad-spectrum antimicrobial activity.[3] The antimicrobial efficacy of parabens increases with the length of the alkyl chain, which enhances their lipophilicity and ability to disrupt microbial cell membranes.[4] While comprehensive, direct comparative data for all three isomers against a wide range of microbes is limited in the readily available literature, p-hydroxybenzoic acid is the most extensively studied and utilized for its antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxybenzoic acids are most famously embodied by salicylic acid (o-hydroxybenzoic acid), the active metabolite of aspirin. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Cytotoxic Activity

The potential of hydroxybenzoic acid isomers to induce cytotoxicity in cancer cells is an area of active research.

Compound Cell Line IC50 Value (µg/mL) - 48h IC50 Value (µg/mL) - 72h Reference
Benzoic AcidPC3 (Prostate)412.33 ± 21.45225.43 ± 18.76[6]
Benzoic AcidHeLa (Cervical)670.6 ± 43.26489.7 ± 33.14[6]
Benzoic AcidHUH7 (Liver)310.5 ± 28.98198.6 ± 15.43[6]
Benzoic AcidMG63 (Bone)110.23 ± 5.6785.54 ± 3.17[6]

Mechanistic Insights: A Structure-Activity Relationship

The observed differences in the biological activities of the hydroxybenzoic acid isomers can be attributed to their distinct chemical structures.

G cluster_ortho ortho-Hydroxybenzoic Acid (Salicylic Acid) cluster_meta meta-Hydroxybenzoic Acid cluster_para para-Hydroxybenzoic Acid o_HBA o-HBA o_activity Potent Anti-inflammatory Weak Antioxidant/Antimicrobial o_HBA->o_activity Intramolecular H-bond Steric Hindrance m_HBA m-HBA m_activity Moderate Antioxidant Less Studied Activities m_HBA->m_activity Inductive Effect Dominates p_HBA p-HBA p_activity Potent Antimicrobial Weak Antioxidant/Anti-inflammatory p_HBA->p_activity Resonance Effect Linear Structure

Caption: Structure-activity relationship of hydroxybenzoic acid isomers.

  • ortho-Hydroxybenzoic Acid (Salicylic Acid): The proximity of the hydroxyl and carboxylic acid groups allows for intramolecular hydrogen bonding. This stabilizes the carboxylate anion, making salicylic acid a stronger acid than its isomers. This unique conformation is also crucial for its potent anti-inflammatory activity, likely by facilitating its interaction with target enzymes. However, this intramolecular hydrogen bond can hinder its ability to donate a hydrogen atom for radical scavenging.

  • meta-Hydroxybenzoic Acid: In the meta position, the hydroxyl group exerts a primarily electron-withdrawing inductive effect, with a less pronounced resonance effect compared to the para isomer. This positioning appears to be more favorable for direct antioxidant activity.[7]

  • para-Hydroxybenzoic Acid: The hydroxyl group in the para position exerts a strong electron-donating resonance effect. This electronic property, combined with its linear structure, is thought to be key to its broad-spectrum antimicrobial activity, particularly in its ester forms (parabens), which can more easily penetrate microbial cell membranes.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare sample dilutions mix Mix sample/standard with DPPH solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test compounds (hydroxybenzoic acid isomers) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add the DPPH solution to each well to initiate the reaction. A blank well containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the hydroxybenzoic acid isomers. Perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit which typically includes purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent. Prepare dilutions of the test compounds and a known COX inhibitor (e.g., ibuprofen or celecoxib).

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to the wells. Add the test compound dilutions and pre-incubate.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a specific incubation period, add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value for both COX-1 and COX-2.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with test compounds seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % cell viability and IC50 measure_abs->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the hydroxybenzoic acid isomers. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.[8]

Conclusion

The positional isomerism of hydroxybenzoic acids provides a compelling illustration of how minor structural modifications can lead to significant changes in biological activity. Salicylic acid (ortho-isomer) stands out for its anti-inflammatory properties, while p-hydroxybenzoic acid is a notable antimicrobial agent. The meta-isomer, on the other hand, shows promise as a direct antioxidant. This head-to-head comparison, supported by experimental data and detailed protocols, should serve as a valuable resource for researchers navigating the complexities of structure-activity relationships in their pursuit of novel therapeutic agents. Further comparative studies, particularly in the areas of anti-inflammatory and cytotoxic activities, are warranted to fully elucidate the therapeutic potential of each isomer.

References

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • Juurlink, B. H., & Sweeney, M. I. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 257-275.
  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 134-144.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance, 19(4), 256-265.
  • Natarajan, D., & Kasi, P. D. (2012). In vitro antioxidant and cytotoxic activity of p-hydroxybenzoic acid from the leaves of Zanthoxylum armatum. Journal of Acute Medicine, 2(2), 49-54.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Al-Hussaini, R., & Mahasneh, A. M. (2009). Microbial growth and quorum sensing antagonist activities of herbal plants extracts. Molecules, 14(9), 3425-3435.
  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
  • Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods, 89(2), 271-277.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kuljanin, J., Rankovic, G., Stanojkovic, T., & Comic, L. (2016). Antioxidant and cytotoxic activity of some phenolic acids.
  • Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
  • Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 134-144.
  • Wu, K. K. (2003). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. Seminars in Vascular Medicine, 3(2), 107-112.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide defines the disposal protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . As a research chemical often used in library screening or as a synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide defines the disposal protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . As a research chemical often used in library screening or as a synthetic intermediate, it lacks the extensive toxicological data of commodity chemicals. Therefore, we apply the Structure-Activity Relationship (SAR) safety model.

We treat this compound not merely as "chemical waste," but as a multi-functional hazard requiring specific segregation due to its three distinct moieties:

  • Benzoic Acid Group: Acidity and corrosivity potential.

  • Sulfanyl (Thioether) Linkage: Reducing agent potential; incompatible with strong oxidizers; generates sulfur oxides (SOx) upon combustion.

  • Oxolane (Tetrahydrofuran) Ring: Cyclic ether; potential (though low) peroxide risk upon prolonged storage.

Core Directive: This compound must be routed to High-Temperature Incineration via a designated hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or mixed with oxidizing acid waste.

Hazard Profile & Waste Characterization

Before disposal, the waste must be characterized to ensure regulatory compliance (EPA RCRA in the US, or local equivalents).

PropertyValue / StatusDisposal Implication
Physical State Solid (Crystalline powder)Dispose as solid hazardous waste unless in solution.
Acidity (pKa) ~4.2 (Benzoic acid derivative)Classify as Corrosive if in concentrated solution (pH < 2).
Reactivity Thioether is a reducing agent.CRITICAL: Incompatible with Nitric Acid, Peroxides, and Chromic Acid.
Combustion Releases SOx, CO, CO2.[1]Requires incinerator with scrubbers.
Water Solubility Low (Acid form); High (Salt form).Do not assume solubility allows for drain disposal.

Segregation Strategy (The "Critical Path")

The most common safety failure with thioether-acids is improper segregation. Researchers often group all "acids" together.

  • The Error: Placing this compound in a waste container with Oxidizing Acids (e.g., Nitric Acid waste).

  • The Consequence: The thioether group can be rapidly oxidized by nitric acid, leading to an exothermic reaction and the evolution of toxic fumes (sulfoxides/sulfones and NOx).

Visualizing the Segregation Logic

The following diagram illustrates the decision logic for segregating this specific compound.

SegregationLogic Start Waste: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid State Physical State? Start->State Solid Solid Waste State->Solid Pure Compound Liquid Liquid/Solution Waste State->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Trace Sulfur) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC Forbidden FORBIDDEN: Oxidizing Acids (Nitric, Perchloric, Chromic) StreamC->Forbidden NEVER MIX

Figure 1: Waste segregation decision tree. Note the critical prohibition against mixing with oxidizing acids.[2]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the material is old or the container integrity is compromised:

  • Peroxide Check: If the substance is in an ethereal solution (THF, Ether) and has been stored >12 months, test for peroxides using starch-iodide paper before moving.

  • Quenching (Optional): For small amounts (<5g) of pure powder, no quenching is necessary. For larger quantities, ensure the material is chemically stable (not heating up) before placing in the drum.

Phase 2: Packaging
  • Primary Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Screw the lid tight.

    • Liquids: Use a chemically resistant glass or HDPE bottle. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Place the primary container inside a clear plastic bag or a secondary tub during transport to the accumulation area.

Phase 3: Labeling (Regulatory Requirement)

The label must be legible and include the following specific data points to aid the disposal facility:

  • Chemical Name: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (Do not use abbreviations).

  • Hazards: Irritant, Acidic.[3][4]

  • Constituents:

    • If Solid: 100% 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.

    • If Solution: e.g., 5% Compound, 95% DMSO.

  • Critical Note: Add a sticker or note stating "CONTAINS SULFUR" . This alerts the incineration plant to monitor SOx emissions.

Phase 4: The Disposal Workflow

DisposalWorkflow Bench Lab Bench (Generation) Tag Attach Hazardous Waste Tag Bench->Tag Immediate SAA Satellite Accumulation Area (SAA) Tag->SAA Segregate Pickup EHS / Waste Vendor Pickup SAA->Pickup Weekly/Monthly Sort Vendor Sorting (Lab Pack) Pickup->Sort Incinerate High-Temp Incineration (w/ Scrubber) Sort->Incinerate Destruction

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Solid Spill:

    • Avoid generating dust.[1][2][3][4][5][6]

    • Sweep up carefully using a brush and dustpan dedicated to hazardous waste.

    • Place material in a hazardous waste bag.

    • Wash the area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then water.

  • Liquid Spill (Solution):

    • Isolate: Evacuate the immediate area if the solvent is volatile.

    • Absorb: Use a universal absorbent (vermiculite or clay-based kitty litter). Do not use paper towels if the solvent is an oxidizer, though standard organic solvents are fine.

    • Neutralize: If the spill is large and highly acidic, apply a spill neutralizer (sodium carbonate) until fizzing stops.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). (Governs the definition of characteristic hazardous waste). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS. (Defines labeling and SDS requirements). Link

  • PubChem. Compound Summary: Benzoic acid derivatives. (Used for structural analogy and functional group hazard assessment).[7] Link

Disclaimer: This guide is based on standard chemical hygiene practices for research chemicals with defined functional groups. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations before disposal.

Sources

Handling

Personal protective equipment for handling 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid CAS: 848369-75-5 Chemical Family: Benzoic Acid Derivative / Thioether / Cyclic Ether Part 1: Emergency Quick...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid CAS: 848369-75-5 Chemical Family: Benzoic Acid Derivative / Thioether / Cyclic Ether

Part 1: Emergency Quick Reference & Risk Profile

Senior Scientist Note: As a research-grade compound with limited toxicological data, this substance must be handled under "Universal Precaution" protocols. The structural combination of a benzoic acid moiety and a thioether (sulfide) linkage dictates specific hazards: tissue irritation (acidic), potential respiratory sensitization (sulfur), and significant olfactory nuisance.

Hazard Identification (GHS - Precautionary Classification)

Since specific GHS data is often absent for research chemicals, apply the following classifications based on functional group analysis (SAR):

Hazard CategoryClassification (Inferred)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[3][6][7]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][6][7][8]
Sensitization Skin/RespWarning: Sulfur-containing compounds may cause sensitization in susceptible individuals.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is designed to prevent not just immediate exposure, but also the "carry-home" contamination common with sulfur-bearing organic molecules.

Hand Protection (Glove Selection)
  • Primary Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Protocol: Double Gloving is mandatory for synthesis or handling quantities >50 mg.

    • Why? Thioethers can permeate thin nitrile over time. The inner glove provides a final barrier and prevents skin contamination during the doffing of the outer glove.

  • Inspection: Check for pinholes by inflating with air prior to use.

  • Prohibited: Latex (Poor organic solvent resistance; high permeability to sulfides).

Eye & Face Protection[2][3][4][5][6][7][9][10][11]
  • Standard Handling: Chemical Safety Goggles (Indirect Vented).

    • Why? Safety glasses are insufficient for fine powders which can become airborne and bypass side-shields.

  • Large Scale (>1g): Face shield over safety goggles to protect against splash/dust generation.

Respiratory Protection & Ventilation
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood .

    • Target Face Velocity: 80–100 fpm.

  • PPE (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with:

    • P100 Filter: For particulates/powder.

    • OV/AG Cartridge: (Organic Vapor/Acid Gas) to neutralize acidic vapors and sulfur odors.

Body Protection
  • Standard: Cotton-blend lab coat (buttoned to collar).

  • Enhanced: Tyvek® arm sleeves are recommended when reaching deep into reaction vessels to prevent sleeve contamination.

Part 3: Operational Handling Protocols

Protocol A: Weighing & Transfer
  • Objective: Prevent balance contamination and airborne dust.[9]

  • Step 1: Place the analytical balance inside the fume hood. If this is not feasible, use a "balance enclosure" or "powder containment hood."

  • Step 2: Place a tared weighing boat inside a larger secondary container (e.g., a glass petri dish). This catches any stray granules.

  • Step 3: Use a dedicated anti-static spatula.

  • Step 4: Immediately recap the stock vial. Wipe the threads of the vial with a Kimwipe dampened in ethanol before closing to ensure a tight seal and prevent crystal buildup.

Protocol B: Solubilization & Synthesis
  • Solvent Compatibility: Soluble in DMSO, Methanol, Ethanol, and DMF.

  • Reaction Precaution: Avoid strong oxidizers (e.g., Peroxides, Permanganates).

    • Chemistry Insight: The sulfide (thioether) linkage is prone to oxidation to sulfoxides or sulfones. While often a desired synthetic pathway, uncontrolled oxidation can be exothermic.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This protects the ether moiety from potential (though slow) peroxidation and prevents sulfur oxidation.

Protocol C: Storage
  • Temperature: 2–8°C (Refrigerate).

  • Environment: Store under inert gas (Argon preferred) in a tightly sealed vial.

  • Secondary Containment: Place the vial inside a sealed jar containing a desiccant and an activated carbon packet.

    • Trust Factor: The activated carbon absorbs any escaping sulfur odors, preventing your cold storage from smelling like rotten eggs—a common lab grievance.

Part 4: Disposal & Decontamination

Critical Directive: Do not dispose of this compound in the general organic waste stream if possible.

Waste StreamProtocol
Solid Waste Bag in a sealed Ziploc bag labeled "Sulfur Contaminated," then place in the solid hazardous waste drum.
Liquid Waste Segregate into "Thiol/Sulfide Waste" bottles if available. If not, add 5% bleach solution to the waste stream (if chemically compatible with other solvents) to oxidize and deodorize before disposal.
Spill Cleanup 1. Cover with Sodium Bicarbonate (to neutralize acid).2. Wipe with 10% Bleach solution (to oxidize sulfur).3. Final wipe with Ethanol.

Part 5: Visualizations

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate PPE based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Handling 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty_Solid Quantity > 50 mg? Solid->Qty_Solid Qty_Sol Heating or Pressurized? Solution->Qty_Sol Level1 Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Fume Hood Mandatory) Qty_Solid->Level1 No Level2 Enhanced PPE: Double Nitrile Gloves + Face Shield + Tyvek Sleeves Qty_Solid->Level2 Yes Qty_Sol->Level1 No Qty_Sol->Level2 Yes Level3 Respiratory PPE: Add N95/P100 or Half-Mask (If outside Hood) Level1->Level3 If Hood Unavailable

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and neutralization protocol for sulfur-containing organic acid spills.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Double Gloves, Goggles, Respirator) Alert->PPE_Up Contain 3. Containment (Cover with absorbent pads) PPE_Up->Contain Neutralize 4. Neutralize (Apply Sodium Bicarbonate) Contain->Neutralize Deodorize 5. Deodorize (Wipe with 10% Bleach) Neutralize->Deodorize Dispose 6. Disposal (Seal in Ziploc -> Haz Waste) Deodorize->Dispose

References

  • National Institute of Standards and Technology (NIST). Benzoic Acid - Standard Reference Material 350c Safety Data Sheet. NIST.gov.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. OSHA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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